Ethyl 2-hydroxypropanimidoate hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxypropanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(6)4(2)7/h4,6-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHWFLUIMPBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl lactimidate hydrochloride chemical structure and molecular weight
An In-depth Technical Guide to Ethyl Acetimidate Hydrochloride
A Note on Nomenclature: The topic specified is "Ethyl lactimidate hydrochloride." However, a comprehensive review of chemical literature and databases indicates that this term is likely a misnomer or a point of confusion with two distinct compounds: ethyl lactate (the ethyl ester of lactic acid) and ethyl acetimidate hydrochloride . Given the context of the request for a technical guide for researchers, which implies a focus on a reactive chemical intermediate, this guide will focus on ethyl acetimidate hydrochloride (CAS No. 2208-07-3) . This compound is a well-documented and widely used reagent in organic synthesis and bioconjugation, aligning with the interests of the target audience. The term "lactimidate" would imply a structure derived from lactic acid, for which a corresponding stable hydrochloride salt is not commonly described, whereas "acetimidate" correctly refers to the derivative of acetonitrile or acetic acid.
Introduction: The Versatile Role of Ethyl Acetimidate Hydrochloride in Modern Synthesis
Ethyl acetimidate hydrochloride is a highly reactive and versatile chemical intermediate that serves as a cornerstone reagent for chemists in pharmaceutical research, proteomics, and fine chemical synthesis.[1] As an imidate salt, often referred to as a Pinner salt, it provides a reliable gateway to a variety of crucial chemical transformations.[2] Its primary utility lies in its ability to introduce an acetimidoyl group, which can modify primary amines or act as a precursor for the synthesis of more complex molecules.[3][4] For drug development professionals and scientists, understanding the properties, synthesis, and reactivity of ethyl acetimidate hydrochloride is essential for leveraging its full potential in creating novel therapeutics, modifying biological molecules, and constructing complex chemical architectures.[1][5]
Chemical Structure and Physicochemical Properties
Ethyl acetimidate hydrochloride is the salt formed from the reaction of ethyl acetimidate with hydrogen chloride. The positive charge is delocalized across the nitrogen and carbon atoms, rendering the carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: Chemical structure of Ethyl Acetimidate Hydrochloride.
The key physicochemical properties of ethyl acetimidate hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2208-07-3 | [1][6][7] |
| Molecular Formula | C₄H₁₀ClNO or C₄H₉NO·HCl | [1][6][8][9] |
| Molecular Weight | 123.58 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline solid/powder | [1][8] |
| Melting Point | 112-114 °C | [1][10] |
| Solubility | Soluble in water (50 mg/mL) | [10] |
| Purity | Typically ≥95-97% | [7][8][11] |
Synthesis and Reaction Mechanism
The most common and historically significant method for synthesizing imidate hydrochlorides is the Pinner reaction .[2][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl).[12][13]
The Pinner Reaction: Core Principles
The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon toward nucleophilic attack by the alcohol (ethanol in this case).[14] The resulting intermediate undergoes proton transfer to yield the stable imidate hydrochloride salt, known as the Pinner salt.[2]
Key considerations for a successful Pinner reaction include:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the product to an ester.
-
Temperature Control: The reaction is typically performed at low temperatures to prevent the thermodynamically unstable Pinner salt from rearranging into byproducts like amides or alkyl chlorides.[2][12]
Caption: Generalized workflow for the synthesis of Ethyl Acetimidate HCl via the Pinner reaction.
Reactivity and Subsequent Transformations
The synthetic power of ethyl acetimidate hydrochloride stems from its reactivity. The imidate salt is a versatile electrophile that can react with various nucleophiles:[3][4][15]
-
Reaction with Amines: This is one of its most important applications, leading to the formation of amidines . This reaction is widely used in proteomics to modify the primary amino groups of lysine residues in proteins.[16][17]
-
Hydrolysis: Reaction with water leads to the formation of an ester (ethyl acetate).[2]
-
Reaction with Excess Alcohol: Further reaction with an alcohol can produce an orthoester .[15]
-
Reaction with Hydrogen Sulfide: This yields a thionoester .[2]
Applications in Research and Drug Development
Ethyl acetimidate hydrochloride is not typically an active pharmaceutical ingredient itself but is a critical building block and reagent in the pharmaceutical and life sciences sectors.
Protein Chemistry and Proteomics
The primary application in this field is the chemical modification of proteins through amidination . The reagent selectively reacts with the ε-amino groups of lysine residues under mild basic conditions.[16]
Causality Behind the Choice:
-
Charge Preservation: The resulting acetimidoyl group retains a positive charge at physiological pH, similar to the original primary amine. This is crucial as it minimizes disruptions to the protein's tertiary structure and function, which are often dependent on electrostatic interactions.[16][17]
-
Blocking Tryptic Digestion: Trypsin, a common enzyme used in protein sequencing, cleaves peptide chains C-terminal to lysine and arginine residues. By modifying lysine, researchers can block tryptic cleavage at these sites, allowing for the generation of larger peptide fragments and aiding in sequence analysis.
-
Reversibility: The modification is reversible under specific conditions (e.g., using methylamine buffers), allowing for the original protein structure to be restored if needed for further analysis.[18]
A study on glutamine synthetase from Bacillus stearothermophilus showed that modifying 25-26 of the 27 ε-amino groups per subunit with ethyl acetimidate did not significantly alter the enzyme's Michaelis constant, but it did considerably increase its thermostability.[16][17]
Synthesis of Heterocyclic Compounds
Imidates are valuable precursors for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrimidines, triazoles, and imidazoles.[3][4] These structural motifs are prevalent in many FDA-approved drugs, making ethyl acetimidate hydrochloride a useful starting material in medicinal chemistry campaigns. For example, it was used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride.[10]
Experimental Protocol: Amidination of a Model Protein
This protocol describes a general procedure for the modification of lysine residues in a model protein, such as bovine serum albumin (BSA), using ethyl acetimidate hydrochloride.
Self-Validating System: The success of the modification can be verified by comparing the tryptic digest maps of the native and modified protein via HPLC or mass spectrometry. A successful reaction will show the disappearance of peptides resulting from cleavage at lysine residues.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Ethyl Acetimidate Hydrochloride (reagent grade)
-
Triethanolamine buffer (0.2 M, pH 8.5)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
Protocol Steps:
-
Protein Preparation:
-
Dissolve the protein (e.g., BSA) in 0.2 M triethanolamine buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Chill the solution on ice.
-
-
Reagent Preparation:
-
Immediately before use, weigh out the required amount of ethyl acetimidate hydrochloride. A 20- to 50-fold molar excess of reagent over the total number of available amino groups is typically used.
-
Dissolve the ethyl acetimidate hydrochloride in a small volume of the cold triethanolamine buffer.
-
-
Reaction:
-
While gently stirring the protein solution on ice, add the ethyl acetimidate solution in several small aliquots over a period of 30-60 minutes.
-
Monitor the pH of the reaction mixture and maintain it at 8.5 by adding small amounts of a dilute base (e.g., 1 M NaOH) if necessary. The reaction releases protons.
-
Allow the reaction to proceed on ice for 2-4 hours.
-
-
Quenching and Purification:
-
To stop the reaction, remove the unreacted reagent. This is best achieved by extensive dialysis against a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes.
-
Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to exchange the buffer and remove excess reagent.
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Assess the extent of modification using a ninhydrin or TNBSA assay to quantify the remaining free primary amines.
-
Analyze the modified protein by SDS-PAGE to check for integrity and by mass spectrometry to confirm the mass shift corresponding to the acetimidoyl groups.
-
Safety and Handling
Ethyl acetimidate hydrochloride is a reactive and irritant compound that requires careful handling.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere. The compound is moisture-sensitive.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Ethyl acetimidate hydrochloride is a powerful and enabling reagent for researchers in chemistry and biology. Its ability to predictably and selectively modify primary amines while preserving molecular charge makes it an invaluable tool in protein chemistry for structural studies and stability enhancement. Furthermore, its role as a precursor in the synthesis of medicinally relevant heterocyclic compounds solidifies its importance in drug discovery and development. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements allows scientists to harness its full synthetic potential safely and effectively.
References
-
Inxight Drugs. (n.d.). Ethyl acetimidate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl acetimidate hydrochloride. Retrieved from [Link]
-
Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]
-
Sekiguchi, T., Oshiro, S., Goingo, E. M., & Nosoh, Y. (1979). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. The Journal of Biochemistry, 85(1), 75–78. Retrieved from [Link]
-
PubMed. (1979). Chemical modification of epsilon-amino groups in glutamine synthetase from Bacillus stearothermophilus with ethyl acetimidate. Retrieved from [Link]
-
Scilit. (n.d.). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. Retrieved from [Link]
-
Browne, D. T., & Kent, S. B. (1975). Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination. Biochemical and Biophysical Research Communications, 67(1), 126-132. Retrieved from [Link]
-
J-Stage. (1979). Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimidate. Retrieved from [Link]
-
Georganics. (n.d.). Imidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrochloride imidate synthesis based on the Pinner reaction. Retrieved from [Link]
-
J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]
-
Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl formimidate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Imidates - Georganics [georganics.sk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl acetimidate hydrochloride | CAS 2208-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. アセトイミド酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl acetimidate hydrochloride | CymitQuimica [cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Ethyl acetimidate hydrochloride | 2208-07-3 [chemicalbook.com]
- 11. 2208-07-3 Cas No. | Ethyl acetimidate hydrochloride | Apollo [store.apolloscientific.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Pinner Reaction [organic-chemistry.org]
- 14. d-nb.info [d-nb.info]
- 15. synarchive.com [synarchive.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Chemical modification of epsilon-amino groups in glutamine synthetase from Bacillus stearothermophilus with ethyl acetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Handling of Ethyl Lactimidate Hydrochloride
This guide details the solubility profile, physicochemical properties, and handling protocols for Ethyl Lactimidate Hydrochloride (Ethyl 2-hydroxypropanimidate HCl).[1]
Executive Summary
Ethyl Lactimidate Hydrochloride (CAS: 299397-11-8 for R-isomer; generic structure often synthesized in situ) is a specialized Pinner salt derivative used primarily as a synthetic intermediate for imidazoline compounds (e.g., Lofexidine) and, less commonly, for protein modification where a hydroxylated amidine linker is required.[1]
Unlike stable organic solids, this compound exhibits a transient solubility profile : it is soluble in polar solvents but is kinetically unstable due to rapid hydrolysis and alcoholysis.[1] Successful application requires a precise balance between solvation power and chemical inertness .[1] This guide provides the decision framework for solvent selection to maximize yield and minimize degradation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the dual nature of the molecule—part ionic salt, part reactive electrophile—is critical for predicting solvent behavior.
| Property | Description |
| Chemical Name | Ethyl 2-hydroxypropanimidate hydrochloride |
| Structure | CH₃-CH(OH)-C(=NH₂⁺)OEt[1] · Cl⁻ |
| Class | Pinner Salt (Alkyl Imidate Hydrochloride) |
| Molecular Weight | ~153.61 g/mol |
| Physical State | Hygroscopic white crystalline solid (when isolated) |
| Key Reactivity | Electrophilic at the imidate carbon; prone to nucleophilic attack by water (hydrolysis) or amines (amidination).[1] |
Mechanism of Solubility vs. Instability
The solubility of ethyl lactimidate hydrochloride is governed by two competing factors:
-
Ionic Lattice Energy: The ammonium-chloride ion pair requires high-dielectric solvents (Polar Protic/Aprotic) to dissociate and solvate.[1]
-
Hydrolytic Susceptibility: The very solvents that dissolve the salt (Water, Methanol) often act as nucleophiles, degrading the compound into ethyl lactate and ammonium chloride.[1]
Solubility Profile & Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solvation Power (ability to dissolve) and Chemical Compatibility (inertness).[1]
Table 1: Organic Solvent Compatibility[1]
| Solvent Class | Specific Solvents | Solubility | Stability Risk | Recommendation |
| Polar Protic | Methanol, Ethanol | High | Moderate | Reaction Medium. Suitable for short-term use.[1] Risk of alcoholysis (exchange of alkoxy groups) if left for extended periods.[1] |
| Polar Aprotic | DMF, DMSO | High | Low (if anhydrous) | Preferred for Stock. Ideal for preparing concentrated stock solutions, provided the solvent is strictly anhydrous.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Low | Suspension Medium. Often used to suspend the salt for biphasic reactions or slow addition to amines.[1] |
| Ethers | Diethyl Ether, THF | Insoluble | Low | Anti-Solvent. Used to precipitate the salt from reaction mixtures (e.g., Pinner synthesis workup).[1] |
| Non-Polar | Hexane, Toluene | Insoluble | Low | Wash Solvent. Used to remove organic impurities without dissolving the salt.[1] |
| Aqueous | Water, PBS | High | Critical | Avoid Storage. Dissolves instantly but hydrolyzes rapidly (t₁/₂ < 20 min at pH > 7).[1] Use immediately. |
Mechanistic Visualization: Solvation & Degradation Pathways
The diagram below illustrates the fate of Ethyl Lactimidate HCl in different solvent environments.
Figure 1: Reaction and degradation pathways dependent on solvent choice.[1] Note the competition between productive amidination and destructive hydrolysis.
Experimental Protocols
Protocol A: Solubility Determination (Visual Method)
Use this protocol to verify batch quality or test a new solvent system.[1]
-
Preparation: Weigh 10 mg of Ethyl Lactimidate HCl into a dry 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the test solvent (anhydrous).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Stability Check: If soluble, let stand for 1 hour. If a precipitate forms (ammonium chloride) or gas evolves (ammonia), degradation is occurring.[1]
Protocol B: Handling for Synthesis (In Situ Use)
Standard workflow for reacting Ethyl Lactimidate HCl with amines (e.g., ethylenediamine for lofexidine synthesis).[1]
-
Drying: Ensure the salt is dried in a vacuum desiccator over P₂O₅ for at least 4 hours before use.
-
Solvent Choice: Select Anhydrous Ethanol or DMF .[1]
-
Why? Ethanol is the native solvent from Pinner synthesis; DMF offers higher solubility for subsequent nucleophilic attack.[1]
-
-
Dissolution: Dissolve the salt immediately prior to addition. Do not store the solution.
-
Base Neutralization: If the reaction requires a free base, add a tertiary amine (e.g., Triethylamine) after dissolving the imidate in the presence of the target amine.
-
Warning: Adding base to the imidate solution before the target amine is present will accelerate self-condensation and hydrolysis.[1]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| White precipitate forms in DMF/DMSO | Moisture contamination leading to hydrolysis (NH₄Cl precipitates).[1] | Dry solvent over 3Å molecular sieves.[1] Ensure glassware is oven-dried.[1] |
| Low yield in coupling reaction | Solvent pH was too high (rapid hydrolysis) or too low (amine protonated).[1] | Maintain pH 8.0–9.0 during reaction. Use anhydrous buffers if possible.[1] |
| Oily residue instead of solid | Incomplete precipitation during isolation.[1] | Use colder Ether/Hexane for precipitation.[1] Scratch the glass to induce crystallization.[1] |
Decision Tree: Solvent Selection
Figure 2: Decision logic for solvent selection based on application.
References
-
Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society.[1] Link[1]
-
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner synthesis and imidate properties).
-
Hand, E. S., & Jencks, W. P. (1962).[1] Mechanism of the Reaction of Imidoesters with Amines. Journal of the American Chemical Society.[1] Link[1]
-
U.S. Patent 4,443,464 . (1984).[1] Process for the preparation of 2-(alpha-(2,6-dichlorophenoxy)-ethyl)-delta-2-imidazoline. (Describes synthesis of Lofexidine via Ethyl Lactimidate intermediate). Link
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (General reference for imidate crosslinking chemistry). Link
Sources
2-hydroxypropionitrile to ethyl lactimidate conversion mechanism
This guide details the conversion of 2-hydroxypropionitrile (lactonitrile) to ethyl lactimidate hydrochloride via the Pinner synthesis. This transformation is a critical intermediate step in the synthesis of alpha-2 adrenergic agonists like Lofexidine .
Executive Summary
The conversion of 2-hydroxypropionitrile to ethyl lactimidate is a classic Pinner reaction , utilizing anhydrous hydrogen chloride (HCl) and absolute ethanol. While conceptually straightforward, the presence of the
Success relies on kinetic control : maintaining low temperatures (
Mechanistic Deep Dive
The reaction proceeds through the acid-catalyzed addition of ethanol to the nitrile group. Unlike simple alkyl nitriles, the electron-withdrawing hydroxyl group at the
Reaction Pathway
-
Protonation: The nitrile nitrogen is protonated by anhydrous HCl, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: Ethanol acts as a nucleophile, attacking the activated nitrile carbon.
-
Stabilization: The resulting intermediate captures a proton to form the imidate ester hydrochloride salt.
Critical Side Reaction (Decomposition):
If the temperature rises, the equilibrium shifts toward the retro-cyanohydrin reaction:
Mechanism Diagram
Figure 1: Reaction mechanism and competing decomposition pathways for the Pinner synthesis of ethyl lactimidate.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | -5°C to 5°C | Prevents retro-cyanohydrin decomposition (HCN release) and dehydration to acrylonitrile. |
| Water Content | < 0.05% (KF) | Moisture causes hydrolysis of the imidate salt to ethyl lactate (ester) and ammonium chloride. |
| HCl Stoichiometry | > 1.1 Equivalents | Excess HCl is required to maintain the protonated active species and shift the equilibrium. Saturation is preferred. |
| Solvent System | Abs. Ethanol / Et₂O | Ethanol acts as reactant and solvent. Diethyl ether (Et₂O) is used as a co-solvent or antisolvent to precipitate the salt. |
| Reaction Time | 16 – 24 Hours | The electron-withdrawing OH group slows the nucleophilic attack; extended time at low temp is necessary for conversion. |
Experimental Protocol
Safety Warning: Lactonitrile is highly toxic and can release HCN. All operations must be performed in a functioning fume hood. Silver nitrate solution should be available to neutralize spills.
Materials
-
Precursor: 2-Hydroxypropionitrile (Lactonitrile), >98% purity.[1]
-
Reagent: Anhydrous Ethanol (dried over 3Å molecular sieves).
-
Gas: Anhydrous Hydrogen Chloride (HCl) gas cylinder OR Acetyl Chloride (for in-situ generation).
-
Solvent: Anhydrous Diethyl Ether (Et₂O).
Step-by-Step Procedure
Method A: HCl Gas Saturation (Standard Industrial Route)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube (with a drying tube outlet). Flush with Nitrogen (
). -
Solvent Charge: Charge Anhydrous Ethanol (10 volumes relative to lactonitrile).
-
Acidification: Cool the ethanol to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl gas into the ethanol until saturation is achieved (approx. 30-40% w/w).
-
Checkpoint: The temperature must not exceed 10°C during bubbling (exothermic).
-
-
Addition: Add Lactonitrile (1.0 eq) dropwise to the HCl/EtOH solution, maintaining the internal temperature between 0°C and 5°C .
-
Reaction: Stir the mixture at 0–5°C for 18–24 hours. The solution may turn slightly yellow.
-
Precipitation:
-
If the product precipitates spontaneously: Filter rapidly under
atmosphere. -
If solution remains clear: Slowly add anhydrous Diethyl Ether (cooled to 0°C) until turbidity persists. Store at -20°C overnight to crystallize.
-
-
Isolation: Filter the white crystalline solid (Ethyl Lactimidate Hydrochloride).
-
Washing: Wash the filter cake with cold anhydrous Et₂O.
-
Drying: Dry under vacuum at room temperature (do not heat).
Method B: In-Situ HCl Generation (Alternative for small scale) Instead of HCl gas, add Acetyl Chloride (1.2 eq) dropwise to absolute ethanol at 0°C. This generates anhydrous HCl and Ethyl Acetate (inert byproduct).
-
Note: This method introduces ethyl acetate, which may affect the solubility/precipitation of the product.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of ethyl lactimidate hydrochloride.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of salt; insufficient HCl. | Add more cold Et₂O; cool to -20°C. Ensure ethanol was fully saturated with HCl. |
| Oily Product | Presence of water or impurities (oligomers). | Ensure strictly anhydrous reagents. Recrystallize from minimal EtOH/Et₂O. |
| Strong Almond Smell | DANGER: HCN release. | Decomposition occurred. Check temperature log. Neutralize scrubber immediately. |
| Yellow/Orange Color | Polymerization of acrylonitrile byproduct. | Temperature spike occurred during addition. Discard and restart with better cooling. |
References
-
World Intellectual Property Organization. (2021). Process for the synthesis of lofexidine. WO2021209617A1. Retrieved from
-
European Patent Office. (2011). Lofexidine enantiomers for use as a treatment for CNS disease. EP2334297A1. Retrieved from
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Roger, R., & Neilson, D. G. (1961).[2] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Retrieved from
Sources
Ethyl 2-hydroxypropanimidoate vs ethyl propanimidate structure
An In-depth Technical Guide to the Structural and Functional Divergence of Ethyl Propanimidate and Ethyl 2-Hydroxypropanimidoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ethyl propanimidate and its hydroxylated analogue, ethyl 2-hydroxypropanimidoate. We will explore the fundamental structural differences and their profound impact on physicochemical properties, synthesis, reactivity, and potential applications in medicinal chemistry and organic synthesis. As your senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower your research and development endeavors.
Carboximidates, commonly known as imino ethers or imidates, are organic compounds characterized by the formula R-C(=NR')OR''.[1] They can be considered esters of imidic acids (R-C(=NR')OH) and are pivotal intermediates in organic synthesis.[1] Their unique electronic nature allows them to act as both electrophiles and nucleophiles, making them valuable precursors for a wide array of functional groups and heterocyclic systems, including amidines, esters, and orthoesters.[2][3] The synthesis and reactions of imidates are cornerstone transformations in the development of novel therapeutic agents and functional materials.[4]
Ethyl Propanimidate: The Unsubstituted Backbone
Ethyl propanimidate represents the fundamental structure in this comparison, serving as a baseline for understanding the effects of substitution.
Structure and Physicochemical Properties
Ethyl propanimidate features a propyl group attached to the carbon of the imino ether functionality. The nitrogen is unsubstituted, and the oxygen is part of an ethyl ether linkage.
Caption: Figure 1. Structure of Ethyl Propanimidate.
Table 1: Physicochemical Properties of Ethyl Propanimidate
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [6] |
| IUPAC Name | ethyl propanimidate | [5] |
| CAS Number | 40546-35-8 (hydrochloride salt) | [5] |
Synthesis: The Pinner Reaction
The most common and reliable method for synthesizing imidates from nitriles and alcohols is the Pinner reaction.[1] This acid-catalyzed reaction proceeds through a nitrilium cation intermediate, which is then attacked by the alcohol.[7]
Expert Rationale: The Pinner reaction must be conducted under strictly anhydrous conditions. The intermediate, a Pinner salt (imidate hydrochloride), is highly susceptible to hydrolysis.[8] Any moisture present will lead to the formation of the corresponding ester (ethyl propanoate) as a significant byproduct, reducing the yield of the desired imidate.[2] Furthermore, temperature control is crucial; low temperatures (0-10 °C) are employed to prevent the thermodynamically favored rearrangement of the imidate salt into the corresponding N-alkyl amide.[2][9]
Experimental Protocol: Synthesis of Ethyl Propanimidate Hydrochloride
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).
-
Reagents: Add propanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with gentle stirring. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction: Continue passing HCl gas until the solution is saturated. Seal the flask and allow it to stand at 4 °C for 12-24 hours. A crystalline precipitate of ethyl propanimidate hydrochloride (the Pinner salt) should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the Pinner salt under vacuum in a desiccator. The product should be stored under anhydrous conditions due to its hygroscopic nature.
Caption: Figure 2. Experimental workflow for the Pinner synthesis of ethyl propanimidate hydrochloride.
Reactivity and Spectroscopic Profile
Ethyl propanimidate is a versatile intermediate. Under acidic hydrolysis, it readily converts to ethyl propanoate and an ammonium salt.[7][10] In basic conditions, it can react with amines to furnish amidines, which are important scaffolds in medicinal chemistry.[2][11]
Table 2: Predicted Spectroscopic Data for Ethyl Propanimidate
| Technique | Expected Signature Features |
| IR (cm⁻¹) | ~3300 (N-H stretch, broad), ~1650 (C=N stretch, strong), ~1100 (C-O stretch) |
| ¹H NMR (ppm) | Signals for the two ethyl groups (triplets and quartets), a broad singlet for the N-H proton. |
| ¹³C NMR (ppm) | Signal for the imine carbon (~160-170 ppm), signals for the ethyl carbons. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) at 101.08, with fragmentation patterns corresponding to the loss of ethyl and ethoxy groups. |
Ethyl 2-Hydroxypropanimidoate: The Impact of an α-Hydroxy Group
The introduction of a hydroxyl group at the C2 (or alpha) position of the propanoate backbone dramatically alters the molecule's characteristics.
Structure and Physicochemical Properties
The key structural difference is the presence of an -OH group on the carbon adjacent to the imidoate functionality. This introduces a chiral center, polarity, and the capacity for hydrogen bonding.
Caption: Figure 3. Structure of Ethyl 2-Hydroxypropanimidoate.
Table 3: Predicted Physicochemical Properties of Ethyl 2-Hydroxypropanimidoate
| Property | Predicted Value | Rationale for Change |
| Molecular Formula | C₅H₁₁NO₂ | Addition of one oxygen atom |
| Molecular Weight | 117.15 g/mol | Increased due to the hydroxyl group |
| Polarity | Increased | The hydroxyl group is highly polar |
| Water Solubility | Increased | Ability to act as a hydrogen bond donor and acceptor |
| Boiling Point | Increased | Intermolecular hydrogen bonding raises boiling point |
Synthetic Considerations
Synthesizing ethyl 2-hydroxypropanimidoate via a Pinner-type reaction requires a different starting material: ethyl 2-hydroxypropanenitrile (lactonitrile ethyl ether is not a common starting material). A more plausible route involves starting from a precursor like ethyl lactate. However, the standard Pinner reaction conditions (strong acid) could cause dehydration or other side reactions involving the hydroxyl group.
Expert Rationale: A modified, milder approach would be necessary. Lewis acid-promoted Pinner reactions, which can proceed under less harsh conditions, could be a viable alternative.[7] For instance, using a Lewis acid like trimethylsilyl triflate could activate the nitrile for nucleophilic attack by ethanol without requiring gaseous HCl, potentially preserving the sensitive α-hydroxy group.[7]
Reactivity and Spectroscopic Profile
The α-hydroxy group is expected to significantly influence the molecule's reactivity. It can act as an internal nucleophile, potentially leading to cyclization reactions under certain conditions. It also provides a site for further functionalization, such as esterification or etherification, which is a key advantage in drug development for modifying a molecule's pharmacokinetic properties. The hydrolysis of this imidate could be subject to stereoelectronic effects influenced by the adjacent hydroxyl group.[12]
Table 4: Predicted Spectroscopic Data for Ethyl 2-Hydroxypropanimidoate
| Technique | Expected Signature Features | Comparison to Ethyl Propanimidate |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~1650 (C=N), ~1100 (C-O) | New, prominent O-H stretch. [13] |
| ¹H NMR (ppm) | Signals for the ethyl group, a methine proton (CH-OH), a broad singlet for the O-H proton, and a broad N-H singlet. | New signals for CH-OH and OH protons. |
| ¹³C NMR (ppm) | Signal for the imine carbon (~160-170 ppm), a new signal for the carbon bearing the hydroxyl group (~65-75 ppm). | New signal for the C-OH carbon. |
| Mass Spec (m/z) | Molecular ion peak (M⁺) at 117.07. Fragmentation will be more complex, with characteristic losses of water (M-18), ethyl, and ethoxy groups. | Different molecular ion and additional fragmentation pathways. |
Comparative Analysis: Structure Dictates Function
The addition of a single hydroxyl group transforms ethyl propanimidate from a relatively simple, nonpolar intermediate into a polar, chiral, and bifunctional molecule.
Sources
- 1. Carboximidate - Wikipedia [en.wikipedia.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Ethyl propanecarboximidate hydrochloride | C5H12ClNO | CID 13000588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanamide, N-ethyl- [webbook.nist.gov]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Amidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Lofexidine from ethyl lactimidate hydrochloride
Technical Application Note: Scalable Synthesis of Lofexidine via Ethyl Lactimidate Hydrochloride
Abstract
This application note details the step-by-step chemical synthesis of Lofexidine (2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole), a selective
Introduction & Retrosynthetic Analysis
The synthesis of Lofexidine from ethyl lactimidate hydrochloride represents a linear transformations strategy. The process is defined by three critical phases:
-
Heterocyclization: Conversion of the imidate to the 2-(1-hydroxyethyl)imidazoline ring.
-
Functional Group Activation: Chlorination of the secondary alcohol to create an electrophilic handle.
-
Nucleophilic Substitution (
): Displacement of the chloride by 2,6-dichlorophenoxide to install the aryl ether.
This route avoids the use of expensive 2-(2,6-dichlorophenoxy)propionic acid precursors and allows for late-stage coupling of the bulky dichlorophenyl group.
Reaction Pathway Diagram
Caption: Linear synthetic pathway from ethyl lactimidate hydrochloride to Lofexidine HCl.
Materials & Safety
Critical Reagents:
-
Starting Material: Ethyl lactimidate hydrochloride (CAS: 16636-34-9). Note: Highly hygroscopic; store in desiccator.
-
Cyclization Agent: Ethylenediamine (ReagentPlus®,
99%). -
Chlorinating Agent: Thionyl chloride (
). -
Solvents: Ethanol (anhydrous), Chloroform (or DCM), Toluene, Isopropyl Alcohol (IPA).
Safety Hazards:
-
Thionyl Chloride: Releases HCl and
gases. Must be used in a fume hood with a scrubber. -
Ethylenediamine: Corrosive and a sensitizer. Avoid skin contact.
-
2,6-Dichlorophenol: Toxic if swallowed or in contact with skin.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-(1-Hydroxyethyl)-2-imidazoline
Objective: Formation of the heterocyclic ring.
-
Preparation: Charge a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with Ethyl lactimidate hydrochloride (15.3 g, 100 mmol) and anhydrous Ethanol (100 mL).
-
Addition: Cool the suspension to 0–5 °C in an ice bath. Add Ethylenediamine (6.6 g, 110 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat the mixture to reflux (approx. 78 °C) and stir for 3–5 hours.
-
Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:9). Disappearance of the imidate spot indicates completion.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. The residue is a thick oil or semi-solid containing the product and ammonium chloride byproduct.
-
Extraction: Suspend the residue in DCM (100 mL) and wash with saturated
(50 mL) to remove salts. Dry the organic layer over , filter, and evaporate to yield the crude intermediate 2-(1-hydroxyethyl)-2-imidazoline .-
Yield Target: 85–90%
-
Appearance: Pale yellow viscous oil.
-
Phase 2: Activation via Chlorination
Objective: Conversion of the alcohol to the alkyl chloride.
-
Setup: Dissolve the crude 2-(1-hydroxyethyl)-2-imidazoline (11.4 g, 100 mmol theoretical) in dry Chloroform (60 mL) in a clean, dry RBF.
-
Chlorination: Cool to 0 °C. Add Thionyl chloride (
, 14.3 g, 120 mmol) dropwise.-
Note: Gas evolution (HCl,
) will occur. Ensure proper venting.
-
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Evaporate the solvent and excess thionyl chloride under vacuum. The residue is the hydrochloride salt of 2-(1-chloroethyl)-2-imidazoline .
-
Neutralization (Optional but recommended for next step): The residue can be used directly if the coupling conditions accommodate the acid, or neutralized with cold aqueous
and extracted into toluene for the next step.
Phase 3: Ether Coupling (Lofexidine Formation)
Objective: Displacement of the chloride by the phenoxide.
-
Phenoxide Formation: In a separate vessel, dissolve 2,6-Dichlorophenol (16.3 g, 100 mmol) in Toluene (150 mL). Add Sodium Methoxide (5.4 g, 100 mmol) or NaOH beads and stir at RT for 30 mins to generate the sodium phenoxide salt. Evaporate any methanol formed if NaOMe is used.
-
Coupling: Add the solution of 2-(1-chloroethyl)-2-imidazoline (prepared in Phase 2, free base form in Toluene) to the phenoxide suspension.
-
Reaction: Heat the mixture to reflux (110 °C) for 6–10 hours.
-
Workup: Cool to RT. Add water (100 mL) to dissolve inorganic salts. Separate the layers.
-
Wash: Wash the toluene layer with 5% NaOH (2 x 50 mL) to remove unreacted phenol, then with brine.
-
Concentration: Evaporate the toluene to obtain Lofexidine base as a solid/oil.
Phase 4: Salt Formation (Lofexidine HCl)
-
Dissolve the crude base in warm Isopropanol (IPA) .
-
Add concentrated HCl (1.05 eq) or HCl gas in IPA.
-
Cool slowly to 0–5 °C to induce crystallization.
-
Filter the white crystalline solid, wash with cold IPA/Ether, and dry under vacuum.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Intermediate 1 ID | 2-(1-hydroxyethyl)-2-imidazoline | |
| Final Product ID | Lofexidine HCl | Mass Spec: m/z 287 (M+H) |
| Purity (HPLC) | > 99.0% | Reverse phase C18, ACN/Water gradient |
| Melting Point | 225–227 °C | Matches literature for HCl salt |
| Overall Yield | 45–55% | Calculated from Ethyl Lactimidate |
Troubleshooting & Optimization
-
Issue: Low Yield in Phase 1.
-
Cause: Hydrolysis of ethyl lactimidate back to ethyl lactate/amide due to moisture.
-
Solution: Ensure ethanol is strictly anhydrous. Perform the reaction under
.
-
-
Issue: Incomplete Coupling (Phase 3).
-
Cause: Steric hindrance of the 2,6-dichlorophenol.
-
Solution: Use a polar aprotic co-solvent like DMF (10% v/v) to increase the nucleophilicity of the phenoxide. Increase reaction time to 12h.
-
-
Issue: Dimerization.
-
Cause: Self-reaction of the chloro-imidazoline.
-
Solution: Maintain the phenoxide in slight excess (1.1 eq) and add the chloro-imidazoline slowly to the hot phenoxide solution.
-
References
-
Vertex Pharmaceuticals. (2021). Process for the synthesis of lofexidine.[1][2][4][6][9][10] WO2021209617A1.[4] Link
-
Nattermann A & Cie. (1983).[2][4] (-)-2-[1-(2,6-Dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene and its use in pharmaceutical preparations.[2][5] DE3149009.[2] Link
-
Vartak, A. P., & Crooks, P. A. (2009).[2] A Scalable, Enantioselective Synthesis of the
-Adrenergic Agonist, Lofexidine.[2] Organic Process Research & Development, 13(3), 415-419.[2] Link -
Biedermann, J., et al. (1986).[3] Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities.[3] Journal of Medicinal Chemistry, 29(7), 1183-1188.[3] Link
Sources
- 1. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 5. EP2334297A1 - Lofexidine enantiomers for use as a treatment for cns disease and pathologies and its chiral synthesis - Google Patents [patents.google.com]
- 6. Process for the synthesis of lofexidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 8. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
Application Note: High-Fidelity Synthesis of 2-(1-Hydroxyethyl)-2-imidazoline
Topic: Preparation of 2-(1-hydroxyethyl)-2-imidazoline using ethyl lactimidate Content Type: Application Note & Protocol
Abstract & Scope
This technical guide details the synthesis of 2-(1-hydroxyethyl)-2-imidazoline (CAS: 36062-19-8) via the condensation of ethyl lactimidate hydrochloride with ethylenediamine. This heterocyclic moiety serves as a critical intermediate in the development of pharmaceutical agents (e.g., adrenergic receptor agonists), corrosion inhibitors, and chiral ligands for asymmetric catalysis (MOFs).
The protocol utilizes a modified Pinner synthesis pathway. Unlike generic procedures, this guide addresses the specific kinetic challenges posed by the
Scientific Foundation & Mechanism
Reaction Chemistry
The formation of the imidazoline ring proceeds through a nucleophilic substitution-elimination sequence. The ethyl lactimidate hydrochloride acts as an activated electrophile.
-
Nucleophilic Attack: The primary amine of ethylenediamine attacks the imidate carbon, displacing ethanol.
-
Amidine Formation: An open-chain amidine intermediate is transiently formed.
-
Cyclization: The second amine group performs an intramolecular attack on the amidine carbon.
-
Elimination: Ammonia (captured as ammonium chloride) is eliminated, driving the equilibrium toward the thermodynamically stable 5-membered imidazoline ring.
Critical Process Parameters (CPPs)
-
Anhydrous Environment: Imidate salts are highly hygroscopic and prone to hydrolysis, reverting to the ester (ethyl lactate) and ammonium chloride in the presence of water.
-
Temperature Control: The reaction is exothermic. Controlled addition at 0°C is required to prevent polymerization or dehydration of the sensitive
-hydroxy group. -
Stoichiometry: A slight excess of ethylenediamine (1.05 – 1.10 eq) ensures complete consumption of the valuable imidate precursor.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the conversion of ethyl lactimidate to 2-(1-hydroxyethyl)-2-imidazoline.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role | Hazards |
| Ethyl Lactimidate HCl | 153.61 | >98% | Precursor | Hygroscopic, Irritant |
| Ethylenediamine | 60.10 | >99.5% | Reagent | Corrosive, Sensitizer, Flammable |
| Ethanol (Absolute) | 46.07 | Anhydrous | Solvent | Flammable |
| Dichloromethane (DCM) | 84.93 | HPLC Grade | Extraction | Volatile, Carcinogen susp. |
| Sodium Ethoxide | 68.05 | 21% in EtOH | Base (Optional) | Corrosive, Flammable |
Equipment Setup
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried).
-
Atmosphere Control: Nitrogen (
) or Argon inlet with oil bubbler. -
Temperature Control: Ice/Water bath (0°C) and Oil bath (for reflux).
-
Addition: Pressure-equalizing addition funnel.
-
Stirring: Magnetic stir bar (PTFE coated).
Step-by-Step Procedure
Phase 1: Reactant Preparation & Addition
-
System Inertion: Assemble the glassware and flush with dry nitrogen for 15 minutes to remove ambient moisture.
-
Solvent Charge: Charge the flask with Ethyl Lactimidate Hydrochloride (15.4 g, 100 mmol) . Add 50 mL of anhydrous ethanol . Stir to suspend the salt.
-
Note: The salt may not fully dissolve immediately; a suspension is normal.
-
-
Cooling: Lower the flask into an ice bath and cool to 0–5°C.
-
Amine Addition: Charge the addition funnel with Ethylenediamine (6.6 g, 7.4 mL, 110 mmol) diluted in 10 mL anhydrous ethanol .
-
Controlled Addition: Dropwise add the ethylenediamine solution to the stirred suspension over 30 minutes.
-
Observation: The reaction is exothermic. Maintain internal temperature <10°C. The suspension may clear initially as the free base imidate forms, followed by precipitation of ammonium chloride later.
-
Phase 2: Cyclization (Thermodynamic Drive)
-
Warm Up: Remove the ice bath and allow the mixture to reach room temperature (20–25°C) over 30 minutes.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM/NH3). The starting imidate spot should disappear.
-
-
Ammonia Evolution: You may detect the smell of ammonia (or see pH paper turn blue at the outlet) as the ring closes.
Phase 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to 0°C. A white precipitate of Ammonium Chloride (
) will be abundant. Filter the solid through a sintered glass funnel (or Celite pad) and wash the cake with 10 mL cold ethanol.-
Why? Removing the bulk salt simplifies the liquid extraction.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to remove ethanol. A viscous yellow oil or semi-solid residue remains.
-
Purification (Extraction Method):
-
Dissolve the residue in 30 mL Dichloromethane (DCM) .
-
Optional: If the product is trapped as a hydrochloride salt, add 10 mL of 2M NaOH to liberate the free base.
-
Separate the organic layer. Extract the aqueous layer 2x with 15 mL DCM.
-
Dry combined organics over anhydrous Sodium Sulfate (
) .
-
-
Final Isolation: Filter off the drying agent and evaporate the solvent under high vacuum to yield the crude product.
Phase 4: Characterization
-
Appearance: Viscous, hygroscopic oil or low-melting solid (often crystallizes upon standing in freezer).
-
Yield: Typical yields range from 75% to 85%.
-
Storage: Store under inert gas at -20°C. The hydroxyethyl group makes the compound prone to oxidation or dehydration over long periods.
Analytical Validation (Self-Validating the Protocol)
To ensure the protocol was successful, verify the following spectral signatures:
| Technique | Expected Signature | Interpretation |
| FT-IR | Broad peak ~3200-3400 cm⁻¹ | O-H stretch (hydroxyethyl) and N-H (if tautomer exists) |
| FT-IR | Strong peak ~1600-1620 cm⁻¹ | C=N stretch (Imidazoline ring) |
| ¹H NMR | Ring protons (-CH₂-CH₂-) | |
| ¹H NMR | CH of the hydroxyethyl group | |
| ¹H NMR | Methyl group of the hydroxyethyl chain |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Imidate | Ensure ethanol is strictly anhydrous. Dry glassware thoroughly. |
| Product is Sticky/Gum | Residual Solvent/Salts | Triturate with diethyl ether to induce crystallization or remove impurities. |
| Starting Material Remains | Incomplete Cyclization | Increase reflux time or add a catalytic amount of acetic acid (though usually not necessary with HCl salt). |
| Dark Coloration | Oxidation | Perform reaction and workup under strict Nitrogen atmosphere. |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Imidazoline Synthesis Protocols
-
Ethylenediamine Reactivity
-
Ethylenediamine - PubChem Compound Summary. National Center for Biotechnology Information. Link
-
-
Imidate Chemistry
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link (The authoritative review on the reaction of imidates with amines).
-
-
Specific Derivative Context (Hydroxyethyl-imidazoline)
Sources
Synthesis of N-Substituted Lactamidines via Reaction of Ethyl Lactimidate with Primary Amines: A Detailed Guide to Reaction Conditions and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The amidine functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticoagulants, enzyme inhibitors, and receptor agonists.[1][2] The synthesis of N-substituted amidines from the reaction of imidate esters, such as ethyl lactimidate, with primary amines is a robust and fundamental transformation in organic synthesis. This application note provides a comprehensive technical guide for researchers, detailing the underlying mechanism, critical reaction parameters, step-by-step protocols, and troubleshooting for the successful synthesis of N-substituted lactamidines. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize this reaction for their specific drug discovery and development needs.
Introduction and Scientific Background
Amidines are nitrogenous compounds characterized by the −C(=N)N< functional group. Their basicity and ability to participate in hydrogen bonding make them valuable pharmacophores for interacting with biological targets.[1] One of the most reliable and direct methods for synthesizing N-substituted amidines is the nucleophilic substitution reaction between an imidate ester and a primary amine.[3] This reaction, a variation of the classic Pinner reaction, offers a high-yielding and often straightforward pathway to the desired products under relatively mild conditions.[4]
This guide focuses specifically on the reaction of ethyl lactimidate with various primary amines. Understanding and controlling the reaction conditions are paramount to achieving high yields, minimizing side products, and ensuring the successful synthesis of diverse lactamidine derivatives for screening and development pipelines.
Reaction Mechanism: An Addition-Elimination Pathway
The formation of an amidine from an imidate and a primary amine proceeds through a well-established nucleophilic addition-elimination mechanism. The causality behind the reaction's success lies in the electrophilicity of the imidate carbon and the nucleophilicity of the primary amine.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the ethyl lactimidate. This forms a transient, zwitterionic tetrahedral intermediate.[5]
-
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, neutralizing the charges within the tetrahedral intermediate.
-
Elimination of Leaving Group: The carbon-oxygen double bond of the original carbonyl is not reformed. Instead, the lone pair on the oxygen of the ethoxy group assists in the elimination of ethanol, a stable leaving group. The nitrogen lone pair from the attacking amine helps to push out the ethoxy group.
-
Deprotonation: The resulting protonated amidine (an amidinium ion) is deprotonated, often by a second molecule of the primary amine acting as a base, to yield the final, neutral N-substituted lactamidine product and an ammonium salt.[5][6]
Caption: Figure 1: Nucleophilic addition-elimination mechanism.
Critical Reaction Parameters: A Scientist's Perspective
Optimizing any chemical reaction requires a deep understanding of the variables at play. The following section details the critical parameters for the synthesis of lactamidines and the scientific reasoning behind their manipulation.
Stoichiometry: The Role of Excess Amine
It is standard practice to use a stoichiometric excess of the primary amine (typically 1.5 to 3 equivalents). This serves two primary functions. First, according to Le Châtelier's principle, increasing the concentration of a reactant drives the equilibrium towards the products, maximizing the conversion of the ethyl lactimidate. Second, the primary amine acts as an in-situ base to neutralize the protonated intermediate, avoiding the need for an external base which could complicate the reaction mixture.[6][7] For very valuable or expensive primary amines, an inert, non-nucleophilic base like triethylamine or pyridine can be used as an alternative.[6]
Solvent Selection: Creating the Ideal Environment
The choice of solvent is critical for ensuring that both reactants are fully dissolved and can interact effectively.
-
Aprotic Solvents: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. They are effective at solubilizing the reactants without competing in the reaction, as they lack acidic protons.
-
Protic Solvents: While alcohols like ethanol could be used, they are generally avoided. Since ethanol is the leaving group, its use as a solvent can create an equilibrium that may not favor product formation. Furthermore, it can act as a competing nucleophile.
-
Solvent-Free Conditions: For some liquid amines, the reaction can be run "neat" (without solvent), which can accelerate the reaction rate due to high reactant concentration.[8] This is also a "green chemistry" approach, reducing solvent waste.
Temperature Control: Balancing Rate and Selectivity
The reaction is typically exothermic. Most reactions between ethyl lactimidate and unhindered primary aliphatic amines proceed smoothly at room temperature (20-25°C).
-
Room Temperature: Ideal for reactive amines to prevent potential side reactions.
-
Heating (Reflux): For less nucleophilic amines, such as anilines, or sterically hindered amines, moderate heating (e.g., 40-80°C) is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[3][8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial when heating to prevent degradation.
Experimental Protocols and Workflow
This section provides a detailed, step-by-step protocol for a general reaction. Researchers should adapt this based on the specific properties of their primary amine.
General Protocol for the Synthesis of N-benzyl-lactamidine
This protocol describes the reaction between ethyl lactimidate and benzylamine, a representative primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Ethyl lactimidate | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Benzylamine | ≥99% | Acros Organics | Corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use in a fume hood. |
| Saturated NaCl (brine) | ACS Grade | VWR | For aqueous work-up. |
| Anhydrous MgSO₄ | ACS Grade | VWR | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol Steps:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl lactimidate (1.0 eq).
-
Solvent Addition: Dissolve the ethyl lactimidate in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Amine Addition: While stirring at room temperature, add benzylamine (2.0 eq) dropwise to the solution over 5 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the ethyl lactimidate by TLC (e.g., using a 10% Methanol in DCM eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
-
Redissolve the residue in a larger volume of DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaCl (brine) to remove the ammonium salt by-product.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N-benzyl-lactamidine.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Figure 2: A typical workflow for amidine synthesis.
Data Summary and Troubleshooting
The reactivity of the primary amine significantly influences the optimal reaction conditions. The following table provides general guidance for different classes of amines.
Table 1: Recommended Conditions Based on Amine Structure
| Amine Class | Example | Relative Nucleophilicity | Recommended Temperature | Typical Reaction Time | Notes |
|---|---|---|---|---|---|
| Primary, Aliphatic | Hexylamine | High | 20-25 °C (RT) | 1-4 hours | Reaction is often fast and high-yielding. |
| Primary, Benzylic | Benzylamine | High | 20-25 °C (RT) | 2-6 hours | Similar to aliphatic amines. |
| Primary, Aromatic (Aniline) | Aniline | Moderate-Low | 40-60 °C | 8-24 hours | Electron-withdrawing groups on the ring decrease reactivity further.[1] |
| Sterically Hindered | tert-Butylamine | Low | 60-80 °C (Reflux) | 12-48 hours | Reaction may be slow and require extended heating.[9] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive amine (low nucleophilicity).2. Insufficient temperature.3. Hydrolysis of ethyl lactimidate due to moisture. | 1. Increase reaction temperature.2. Consider using a catalyst (e.g., a mild Lewis acid), though this changes the protocol significantly.[3]3. Ensure all glassware is dry and use anhydrous solvent. |
| Multiple Products/Spots on TLC | 1. Degradation of starting material or product due to excessive heat.2. Side reactions.3. Polyalkylation if the amine has multiple reactive sites. | 1. Reduce reaction temperature and extend reaction time.2. Ensure an inert atmosphere (N₂ or Ar) if reactants are air-sensitive.3. Use appropriate protecting groups for other nucleophilic sites. |
| Difficulty in Purification | 1. Amidinium salt by-product is co-eluting.2. Product is very polar. | 1. Perform an aqueous wash (brine) before chromatography.2. Use a more polar eluent system for chromatography, such as DCM/MeOH with a small amount of NH₄OH to keep the amidine deprotonated. |
Safety and Handling
-
Ethyl Lactate/Lactimidate: Ethyl lactate is generally considered a green and safe solvent.[10][11] However, imidates can be reactive. Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames as vapors may form explosive mixtures with air.[12]
-
Primary Amines: Many primary amines are corrosive, toxic, and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
Solvents: Anhydrous solvents like DCM are volatile and should be handled with care in a fume hood.
Conclusion
The reaction of ethyl lactimidate with primary amines is a powerful and versatile method for synthesizing N-substituted lactamidines, which are valuable scaffolds in drug discovery. Success hinges on the careful control of key reaction parameters, including stoichiometry, solvent, and temperature, which must be adapted based on the nucleophilicity and steric profile of the amine substrate. By following the detailed protocols and leveraging the troubleshooting guide provided in this application note, researchers can confidently and efficiently synthesize a diverse range of amidine derivatives to advance their research and development objectives.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
- Wang, J., Xu, F., & Shen, Q. (2008). A one-step synthesis of monosubstituted N-arylamidinates via addition of amines to nitriles catalyzed by ytterbium amides. Organic Letters, 10(3), 445-448. (Referred via Scribd document).
- Mooney, P. R., et al. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Royal Society of Chemistry Publishing.
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
-
Godavari Biorefineries Ltd. (2025, August 25). High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Ethyl Lactate Reactive Distillation Process. Retrieved from [Link]
- Jasperse, J. (n.d.). Reactions of Amines. Retrieved from a personal or institutional chemistry course notes collection.
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl lactate by catalytic distillation. Retrieved from [Link]
- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). An academic paper, specific source URL not provided in search results.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Physical stability of ethyl diatrizoate nanocrystalline suspension in steam sterilization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Evaluation of Operational Parameters for Ethyl Lactate Production Using Reactive Distillation Process. Retrieved from [Link]
-
ChemRxiv. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
Paul, S., et al. (2015, December 2). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. asianpubs.org [asianpubs.org]
- 10. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 11. researchgate.net [researchgate.net]
- 12. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Strategic Synthesis of Amidines via Imidate Intermediates
Abstract
The amidine functional group is a cornerstone in medicinal chemistry, recognized for its significant role in defining the biological activity of numerous therapeutic agents.[1][2][3] Its ability to act as a strong base and participate in hydrogen bonding makes it a critical pharmacophore in drug design.[1] This guide provides an in-depth exploration of a robust and classical method for amidine synthesis: the Pinner reaction. We will dissect the synthesis, focusing on the pivotal role of the imidate intermediate, such as ethyl 2-hydroxypropanimidoate, and its subsequent conversion to the target amidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and practical troubleshooting advice to empower the efficient synthesis of these valuable molecules.
The Strategic Importance of Amidines in Modern Drug Discovery
Amidines, characterized by the –C(=NH)NH2 functional group, are prevalent structural motifs in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, antifungal, and antiprotozoal activities.[2][4] Their prominence stems from their unique physicochemical properties. As one of the strongest organic bases, the amidine moiety is typically protonated at physiological pH, enabling it to form strong ionic interactions with biological targets like enzymes and receptors. This feature is leveraged in drugs where amidines serve as key binding elements to DNA, RNA, or enzyme active sites.[3][5]
The Pinner reaction, first reported by Adolf Pinner in 1877, remains a highly reliable and versatile method for the synthesis of amidines.[1][6][7] The reaction proceeds in two distinct stages: first, the acid-catalyzed addition of an alcohol to a nitrile to form a stable imidate salt (commonly known as a Pinner salt), and second, the subsequent reaction of this imidate with ammonia or an amine to yield the desired amidine.[7][8] The user's specified starting material, ethyl 2-hydroxypropanimidoate, is an example of such an imidate, making this guide directly applicable to its conversion into a diverse range of amidine-containing compounds.
Reaction Mechanism: From Nitrile to Amidine
The Pinner reaction is a cornerstone of organic synthesis for its efficiency in converting nitriles into valuable amidine derivatives.[1][9] The mechanism is a logical two-step sequence involving the activation of the nitrile followed by nucleophilic substitution.
Step 1: Protonation and Nucleophilic Attack to Form the Imidate (Pinner Salt) The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[9] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. The alcohol (e.g., ethanol) then acts as the nucleophile, attacking the activated carbon to form a protonated imidate intermediate.[9] This intermediate is then deprotonated to yield the stable imidate hydrochloride salt, or Pinner salt.[10]
Step 2: Aminolysis of the Imidate to Form the Amidine The isolated Pinner salt is a highly reactive intermediate.[6] The C=N double bond is readily attacked by nitrogen nucleophiles such as ammonia or primary/secondary amines. This nucleophilic addition, followed by the elimination of an alcohol molecule (the original alcohol from the imidate), results in the formation of the final amidine product, typically as its hydrochloride salt.
Caption: Figure 1. Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocols & Workflow
Scientific integrity in synthesis requires meticulous attention to reaction conditions. The protocols below are designed to be self-validating by emphasizing critical control points.
Reagents and Conditions Summary
| Reagent/Parameter | Role/Specification | Causality & Key Considerations |
| Nitrile | Starting Material | Can be aliphatic or aromatic. Electron-withdrawing groups may accelerate the reaction. |
| Anhydrous Alcohol | Nucleophile & Solvent | Must be strictly anhydrous to prevent hydrolysis of the imidate intermediate to an ester.[9] |
| Hydrogen Chloride (gas) | Acid Catalyst | Protonates the nitrile, activating it for nucleophilic attack. Must be anhydrous. |
| Anhydrous Solvent | Reaction Medium | Dioxane, benzene, or chloroform are common choices. Must not react with HCl.[6] |
| Amine/Ammonia | Nitrogen Nucleophile | Reacts with the Pinner salt to form the amidine. Can be ammonia, primary, or secondary amines. |
| Temperature | Control Parameter | Low temperatures (0-15 °C) are crucial during Pinner salt formation to prevent thermal rearrangement to N-substituted amides.[6][9] |
Protocol 1: Synthesis of an Imidate Hydrochloride (Pinner Salt)
This protocol outlines the synthesis of an ethyl imidate hydrochloride from a generic nitrile.
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous Ethanol (2.0 eq)
-
Anhydrous Diethyl Ether or Dioxane
-
Hydrogen Chloride (gas)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl2). Operate within a fume hood.
-
Reagent Addition: Charge the flask with the nitrile and anhydrous diethyl ether. Cool the mixture to 0 °C using an ice bath.
-
Alcohol Addition: Slowly add anhydrous ethanol to the stirred solution.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a moderate rate while maintaining the temperature at 0 °C. The reaction is exothermic; monitor the temperature closely.
-
Precipitation: Continue bubbling HCl until the solution is saturated. The Pinner salt will typically precipitate out of the solution as a white solid.
-
Reaction Completion: Seal the flask and allow it to stir at a controlled temperature (e.g., 0-15 °C) for 12-24 hours.[9] Reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the nitrile C≡N stretch).
-
Isolation: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated Pinner salt under vacuum in a desiccator. The product should be stored under anhydrous conditions as it is hygroscopic.
Protocol 2: Synthesis of Amidine from Imidate Hydrochloride
This protocol describes the conversion of the previously synthesized Pinner salt into the final amidine hydrochloride.
Materials:
-
Imidate Hydrochloride (Pinner Salt) (1.0 eq)
-
Amine or Ammonia solution (e.g., ammonia in ethanol) (2.0-3.0 eq)
-
Anhydrous Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the Pinner salt in anhydrous ethanol.
-
Amine Addition: Cool the suspension to 0 °C and slowly add the solution of the amine or ammonia with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude amidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. synarchive.com [synarchive.com]
- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner Reaction [organic-chemistry.org]
Procedure for neutralizing ethyl lactimidate hydrochloride to free base
Application Note: High-Efficiency Neutralization of Ethyl Lactimidate Hydrochloride to Free Base
Abstract & Technical Scope
This guide details the procedure for neutralizing Ethyl Lactimidate Hydrochloride (Ethyl 2-hydroxypropanimidate HCl) to its free base form. Unlike simple alkyl imidates, ethyl lactimidate possesses an
Core Challenge: Imidate free bases are thermodynamically unstable in aqueous environments, rapidly hydrolyzing to the corresponding ester (Ethyl Lactate) and ammonia. Successful neutralization requires a biphasic, low-temperature, rapid-extraction protocol to kinetically outcompete the hydrolysis pathway.
Target Audience: Synthetic Chemists, Process Development Scientists.
Scientific Foundation: Mechanism & Stability[1]
The neutralization process involves the deprotonation of the imidate salt (
Reaction Scheme
-
Neutralization (Desired):
-
Hydrolysis (Undesired):
Key Control Parameters:
-
pH Control: Maintain pH 10–11. Avoid strong caustic (pH > 13) which accelerates hydrolysis. Potassium Carbonate (
) is the preferred base. -
Temperature: Strict adherence to 0°C – 4°C .
-
Solvent: Dichloromethane (DCM) is preferred over ether due to higher density (facilitating rapid separation) and better solubility for the polar
-hydroxy imidate.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade/Spec | Role |
| Ethyl Lactimidate HCl | >95% Purity | Starting Material |
| Dichloromethane (DCM) | ACS Reagent, Pre-cooled | Extraction Solvent |
| Potassium Carbonate ( | Saturated Aqueous Soln. | Neutralizing Base |
| Magnesium Sulfate ( | Anhydrous | Drying Agent |
| Brine | Saturated NaCl | Wash Solution |
Equipment:
-
Separatory funnel (pre-cooled recommended).
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Ice/Water bath.
-
Rotary evaporator with water bath < 25°C.
Step-by-Step Methodology
Step 1: Preparation (Critical for Speed)
-
Prepare a saturated solution of
and cool it to 0°C in an ice bath. -
Pre-cool Dichloromethane (DCM) to 0°C.
-
Set up the separatory funnel and ensure all receiving flasks are ready. Time is of the essence once the salt touches water.
Step 2: Biphasic Neutralization
-
Place the solid Ethyl Lactimidate Hydrochloride in a beaker or flask.
-
Add the cold DCM (approx. 10 mL per gram of salt) and stir to suspend the solid.
-
Rapidly add the cold saturated
solution (1.2 molar equivalents relative to the salt). -
Vigorously stir or shake for 60–90 seconds . Do not exceed 2 minutes.
-
Note: The solid should dissolve as it neutralizes and partitions into the DCM layer.
-
Step 3: Phase Separation
-
Immediately transfer the mixture to the separatory funnel.
-
Allow layers to separate (approx. 30–60 seconds).
-
Drain the lower organic layer (DCM containing the Free Base) into a clean, dry Erlenmeyer flask.
-
(Optional) Briefly re-extract the aqueous layer with a small volume of cold DCM if yield is critical, but speed is generally prioritized over exhaustive extraction.
Step 4: Drying & Concentration
-
Immediately add anhydrous
to the DCM extract. Swirl for 2 minutes. -
Filter the solution into a pre-weighed Round Bottom Flask (RBF).
-
Concentrate the filtrate under reduced pressure (Rotovap).
-
Bath Temp: < 25°C.
-
Pressure: ~300 mbar initially, lowering to remove DCM.
-
Caution: Ethyl lactimidate free base is volatile.[1] Do not apply high vacuum for extended periods.
-
Step 5: Storage
-
The resulting oil is the Ethyl Lactimidate Free Base .
-
Immediate Use: It is highly recommended to use the free base immediately in the subsequent reaction (e.g., amidine synthesis).
-
Storage: If necessary, store at -20°C under Argon/Nitrogen. Shelf life is poor (< 24 hours).
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path for the neutralization process, emphasizing the "Cold & Fast" requirement.
Figure 1: Critical path workflow for the isolation of labile imidate free bases.
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield / Oil smells like ammonia | Hydrolysis occurred. | Reduce contact time with aqueous base. Ensure reagents are at 0°C. |
| Product Solidifies/Polymerizes | Self-condensation. | Do not concentrate to dryness; use as a solution in DCM if possible. |
| NMR: Peak at ~1740 cm⁻¹ (IR) or ~4.2 ppm (q) | Presence of Ethyl Lactate (Ester). | Neutralization failed; pH was likely too high or too low. Use Carbonate buffer. |
Self-Validating Check: Take a small aliquot of the organic layer before evaporation and run a quick TLC or IR.
-
Target: Strong C=N stretch at ~1650–1660 cm⁻¹.
-
Avoid: Strong C=O stretch at ~1730–1750 cm⁻¹ (indicates ester hydrolysis).
References
-
Organic Syntheses. General Procedures for Amidine Synthesis via Imidates. Organic Syntheses, Coll. Vol. 1, p. 5.
-
Lofexidine Synthesis Protocols. Synthesis of 2-(1-hydroxyethyl)-2-imidazoline from Ethyl Lactimidate. Patent US20110015246A1.
-
Hunter, M. J.[2] & Ludwig, M. L. Amidination of Proteins with Imidate Esters. Methods in Enzymology, Vol 25, 1972. (Classic reference for imidate stability and pH dependence).
- Pinner, A.Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892.
Sources
Troubleshooting & Optimization
Module 1: Critical Storage Protocols (The "Pre-Experiment" Phase)
Welcome to the Technical Support Center for Bio-Reagents .
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and handling guide for Ethyl Lactimidate Hydrochloride (ELH) .
ELH is a specialized imidate ester used primarily for protein amidination and heterocyclic synthesis. It is chemically fragile. Unlike standard buffers or salts, ELH is thermodynamically unstable in the presence of water. This guide is structured to help you navigate its storage, diagnosis, and application without compromising your experimental data.
Q: My bottle arrived at room temperature. Is the reagent ruined?
A: Not necessarily, but immediate action is required. ELH is a hydrochloride salt, which provides some lattice stability. However, it is hygroscopic and prone to hydrolysis . Short-term exposure (transit) is usually acceptable if the bottle remained sealed.
The "Cold Chain" Protocol: Follow this strict intake procedure to maximize shelf-life.
-
Upon Receipt: Inspect the physical state immediately. It should be a white, free-flowing crystalline powder.
-
Long-Term Storage: Store at -20°C .
-
Moisture Barrier: Place the vial inside a secondary container (e.g., a Falcon tube or a sealed bag) containing active desiccant (silica gel or Drierite).
-
Inert Atmosphere: If you have access to a nitrogen or argon line, purge the headspace before resealing after every use.
Q: How do I handle the reagent when I'm ready to use it?
A: Do not open a cold bottle immediately. This is the most common user error. Opening a -20°C bottle in a humid lab causes immediate condensation of atmospheric water onto the powder. This initiates autocatalytic hydrolysis.
The "Equilibration" Rule:
-
Remove the bottle from the freezer.
-
Place it in a desiccator at room temperature.
-
Wait 30–45 minutes until the bottle feels neutral to the touch.
-
Weigh out the required amount quickly and immediately reseal.
Module 2: Diagnostic & Troubleshooting (The "Go/No-Go" Decision)
Q: The powder is clumping or looks sticky. Can I still use it?
A: No. Clumping is the physical manifestation of hydrolysis. As the imidate ester hydrolyzes, it breaks down into ethyl lactate and ammonium chloride. The breakdown products often attract more moisture, creating a sticky paste.
Diagnostic Decision Tree: Use the following logic flow to determine reagent viability before committing valuable protein samples.
Figure 1: Diagnostic logic flow for assessing Ethyl Lactimidate Hydrochloride viability prior to experimentation.
Module 3: Reaction Optimization (The "Application" Phase)
Q: Why did my crosslinking/amidination yield drop?
A: You likely lost the race against hydrolysis. Imidate reactions are a competition between the Amine (your protein/target) and Water (the solvent) for the imidate carbon.
The "Fresh-Make" Rule:
-
Never prepare stock solutions of ELH.
-
Weigh the solid reagent and dissolve it directly into the reaction buffer immediately before adding it to your sample.
-
Half-life: At pH 8.5, the half-life of the active imidate group is typically 20–40 minutes. You must work fast.
Q: What buffer system should I use?
A: Buffer selection is critical. You must avoid buffers that contain primary amines, as they will react with the reagent and deplete it.
Buffer Compatibility Table:
| Buffer System | Suitability | Reason |
| Phosphate (PBS) | ✅ Excellent | Inert; maintains pH well. |
| Borate | ✅ Excellent | Good buffering capacity at pH 8.5–9.0. |
| HEPES / MOPS | ✅ Good | Generally non-reactive (tertiary amines). |
| Tris (Tris-HCl) | ❌ CRITICAL FAIL | Contains a primary amine.[1] Will react with ELH. |
| Glycine | ❌ CRITICAL FAIL | Contains a primary amine.[1] Will quench the reaction. |
Q: What is the optimal pH?
A: pH 8.0 – 9.0.
-
Why? The reaction requires the unprotonated form of the primary amine on your protein (Lysine pKa ≈ 10.5; N-terminus pKa ≈ 8.0).
-
The Trap: ELH is a hydrochloride salt. When you dissolve it, it releases HCl, causing the pH of your reaction mixture to drop .
-
The Fix: Use a strong buffer (e.g., 0.1 M Phosphate or Borate) and check pH after adding the reagent. Adjust with NaOH if necessary, but do it quickly.
Module 4: Mechanism & Causality (The "Why")
Q: What is actually happening chemically when it fails?
A: The failure mode is Hydrolysis . In the presence of water, the imidate ester is attacked by water molecules. This reaction is pH-dependent but occurs across the spectrum.
-
The Desired Path (Amidination): The amine (R-NH₂) attacks the imidate carbon, displacing ethanol and forming a stable Amidine bond (retaining the positive charge).
-
The Failure Path (Hydrolysis): Water attacks the imidate carbon. This cleaves the molecule into Ethyl Lactate (ester) and Ammonia/Ammonium.
Figure 2: Competitive reaction pathways. Pathway A is desired; Pathway B is the inevitable side reaction driven by moisture and time.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive text on protein modification chemistries, including imid
-
Pinner, A. (1892).
- Foundational chemistry of imid
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
- Establishes the pH dependence and hydrolysis kinetics of imid
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
- Practical guide on troubleshooting crosslinking efficiency.
Sources
Improving yield of ethyl 2-hydroxypropanimidoate in Pinner reaction
Topic: Synthesis of Ethyl 2-Hydroxypropanimidoate Hydrochloride
Executive Summary & Critical Safety
You are attempting to synthesize This compound (also known as ethyl lactimidoate hydrochloride) via the Pinner reaction. This involves the acid-catalyzed condensation of lactonitrile (2-hydroxypropanenitrile) with ethanol .
This is not a standard Pinner reaction due to the instability of the starting material. Lactonitrile is a cyanohydrin; it exists in equilibrium with acetaldehyde and hydrogen cyanide (HCN).[1] Improper handling leads not just to low yield, but to severe safety hazards.
🚨 CRITICAL SAFETY ALERT: CYANIDE HAZARD
-
Lactonitrile Reversibility: In the presence of moisture or heat, lactonitrile decomposes to release HCN gas .
-
Mandatory Controls: All operations must occur in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present.
-
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to quench cyanide before disposal.
The "Zero-Water" Directive
The #1 cause of failure in this synthesis is moisture. The imidate salt is extremely hygroscopic and hydrolyzes rapidly back to the ester (ethyl lactate) or amide.
The Rule: If you can smell "fruity" esters, your reaction has already failed via hydrolysis.
Mechanism of Failure (Hydrolysis)
The diagram below illustrates the competing pathways. You must force the reaction down the Green path and block the Red path.
Figure 1: Mechanistic pathway showing the critical divergence between successful imidate formation and moisture-induced hydrolysis.
Optimized Protocol: The "Cryo-Saturation" Method
Standard protocols often fail because they do not account for the exothermicity of HCl solvation, which degrades lactonitrile.
Reagents & Stoichiometry
| Component | Equiv. | Role | Specification |
| Lactonitrile | 1.0 | Substrate | >98%, stabilized. Toxic. |
| Abs. Ethanol | 1.1 | Reagent | <0.01% Water (Karl Fischer verified). |
| Diethyl Ether | Solvent | Co-solvent | Anhydrous, BHT stabilized. |
| HCl Gas | >3.0 | Catalyst | Generated in situ or from lecture bottle. |
Step-by-Step Workflow
Step 1: The Drying Phase
-
Dry ethanol and diethyl ether over activated 3Å molecular sieves for 24 hours.
-
Flame-dry all glassware under vacuum; backfill with Argon.
Step 2: The Setup (0°C)
-
Dissolve Lactonitrile (1.0 equiv) and Ethanol (1.1 equiv) in anhydrous diethyl ether (approx. 2 mL per mmol of nitrile).
-
Note: Ether is used here to lower the solubility of the product, aiding crystallization.
-
Place the flask in an ice/salt bath to reach -5°C.
Step 3: Saturation (The Critical Step)
-
Control: Monitor internal temperature. Do not exceed 5°C. The solvation of HCl is exothermic. If it gets too hot, lactonitrile decomposes.
-
Endpoint: Weigh the flask. You need a weight gain corresponding to ~1.2 to 1.5 equivalents of HCl.
Step 4: The "Deep Freeze"
-
Seal the flask tightly (parafilm over glass stopper).
-
Place in a refrigerator at 0°C to 4°C for 24 to 48 hours .
-
Observation: A thick white precipitate (the imidate hydrochloride) should form.
Step 5: Isolation
-
Work quickly. Moisture in the air is the enemy.
-
Filter the solid inside a glovebox or under a blanket of dry Nitrogen.
-
Wash with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess acid.
-
Dry under high vacuum over KOH pellets (to absorb acid fumes) and
(to absorb water).
Troubleshooting Matrix
Diagnose your issue based on physical observation.
| Symptom | Probable Cause | Corrective Action |
| No precipitate forms (Clear solution) | 1. Too much solvent.2. Insufficient HCl.3. Reaction time too short. | 1. Add more anhydrous ether to induce precipitation.2. Re-weigh flask; add more HCl gas.3. Return to fridge for another 24h. |
| Product is a sticky oil/gum | 1. Presence of water.2.[4][5][6][7][8][9] Polymerization of lactonitrile.3. Residual EtOH. | 1. Triturate (grind) the oil with fresh anhydrous ether to force crystallization.2. If it remains oil, hydrolysis likely occurred. Check NMR for ester peaks. |
| Strong "fruity" smell | Hydrolysis. Ethyl lactate has formed. | Fatal error. The batch cannot be saved. Restart with strictly anhydrous reagents. |
| Yellow/Orange discoloration | Decomposition of lactonitrile (HCN release) or polymerization. | Temperature was too high during HCl addition. Keep T < 0°C next time. |
| Low Yield (<50%) | 1. Incomplete saturation.2. Product solubility in supernatant. | 1. Ensure HCl weight gain is >1.1 equiv.2. Cool to -20°C before filtration to maximize precipitation. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of this compound.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous HCl (37%) instead of gas?
A: Absolutely not. The Pinner reaction requires anhydrous conditions. 37% HCl contains 63% water, which will instantly hydrolyze your product into ethyl lactate. You must use HCl gas generated from a cylinder or by dripping
Q: Why is my product turning into a liquid after filtration? A: The imidate hydrochloride is hygroscopic. If it turns to liquid, it is absorbing atmospheric moisture and undergoing "deliquescence" followed by hydrolysis. You must handle it in a dry box or Schlenk line and store it in a desiccator.
Q: Can I store the imidate salt for long periods? A: It is not recommended. Imidate salts are kinetic intermediates.[8] Even in a freezer, they can slowly disproportionate or hydrolyze if the seal is imperfect. Ideally, use the salt immediately for the next step (e.g., reaction with ammonia to form the amidine).
Q: Does the hydroxyl group on lactonitrile need protection? A: Generally, no. Under Pinner conditions (strong acid), the nitrile is significantly more nucleophilic towards the alcohol than the hydroxyl group is towards the nitrile. However, if you observe polymerization, protecting the OH as a TMS ether or acetate can improve yield, though it adds synthetic steps.
References
-
Roger Adams , Organic Reactions, Vol.[10] 1. Wiley & Sons. (The foundational text on the Pinner synthesis).[2][3][4][11]
-
Pinner, A. (1877).[3][4][6][8][11] "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[6][8] (Original discovery).
-
Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[3][4][6][8][11][12][13] Journal of the American Chemical Society. (Discusses stability of imidate salts).
-
BenchChem Technical Support . "Optimizing Pinner Reaction Conditions." (General troubleshooting for amidine synthesis).
-
Watson, B. (2013). "A Lewis acid-promoted Pinner reaction."[3][4] Beilstein Journal of Organic Chemistry. (Alternative anhydrous methods).
Sources
- 1. Lactonitrile - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biblio.com [biblio.com]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Pinner Reaction [organic-chemistry.org]
Technical Support Center: A Guide to Handling Hygroscopic Imidate Hydrochloride Salts
Welcome to the technical support center for handling hygroscopic imidate hydrochloride salts. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but challenging reagents. Imidate hydrochlorides are invaluable synthetic intermediates, particularly in the formation of amidines and other heterocyclic systems.[1][2] However, their utility is often hampered by their hygroscopic nature—their tendency to readily absorb moisture from the atmosphere.[3][4]
This moisture absorption is not a trivial inconvenience; it can lead to chemical degradation, compromised reaction yields, and inconsistent results.[5][6] Water acts as a reactant, hydrolyzing the imidate salt into the corresponding amide, thereby consuming your starting material before it can participate in the desired reaction.[1][6] This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My imidate hydrochloride salt arrived as a free-flowing powder, but now it's a clumpy or sticky solid. What happened, and can I still use it?
This is a classic sign of moisture absorption.[3] Hygroscopic salts attract and absorb water molecules from the air, causing the crystals to dissolve partially and stick together, a process known as deliquescence.[4][6] In many cases, the material is still usable, but it must be dried thoroughly before use. Using the "oily" or clumped salt directly will introduce water into your reaction, leading to hydrolysis and significantly lower yields.[6] It also makes accurate weighing nearly impossible.[7][8]
Recommendation: Dry the material under a high vacuum for several hours (or overnight) to remove the absorbed water before proceeding.[9][10] Gentle heating can accelerate drying, but be cautious, as some imidate salts are thermally unstable.[1]
Q2: What is the absolute best way to store my hygroscopic imidate hydrochloride salts to prevent moisture absorption?
Proper storage is the first and most critical line of defense. The goal is to create a moisture-free environment.
-
Primary Storage: The ideal method is to store the manufacturer's bottle inside a larger, sealed container (a secondary container) that contains a desiccant like Drierite or activated molecular sieves. This creates an individual, dry micro-environment for the reagent.[11]
-
Inert Atmosphere: For highly sensitive experiments, flushing the headspace of the reagent bottle with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.[11][12]
-
Sealing: After closing the cap, wrap the junction of the cap and bottle with Parafilm or Teflon tape to create a more robust seal against atmospheric moisture.[11]
-
Temperature Control: Many reagents benefit from cold storage to maintain stability.[13] However, always allow the container to warm to room temperature before opening it.[11][14] Opening a cold bottle will cause moisture from the lab air to condense directly onto your compound.[9]
Q3: I don't have a glove box. How can I accurately weigh such a sensitive compound?
Working in an inert atmosphere glove box is the gold standard for handling highly hygroscopic materials.[10][15] However, if one is not available, you can still achieve success with careful technique.
The key is to minimize the compound's exposure time to the atmosphere. The "weighing by difference" method is highly recommended.[7]
Protocol: Weighing by Difference
-
Add a stir bar (if needed) to your reaction flask, seal it with a septum, and purge it with inert gas.
-
Take your sealed vial of imidate salt and weigh it on an analytical balance. Record this initial mass (M1).
-
Working quickly, remove the cap, use a clean spatula to transfer an estimated amount of the salt into your reaction flask, and immediately reseal the imidate salt vial.
-
Weigh the sealed vial again. Record this final mass (M2).
-
The exact mass of the salt added to your reaction is M1 - M2.
This method ensures that the hygroscopic material is never sitting on an open weigh boat or paper, continuously gaining weight as it absorbs moisture.[16]
Q4: My reaction with an imidate hydrochloride is giving very low yields of the desired product and a significant amount of a major byproduct. What's going on?
The most likely culprit is hydrolysis. Imidate hydrochlorides are reactive intermediates that are susceptible to nucleophilic attack by water.[1][17] This reaction converts the imidate into a stable amide, which will not participate in your intended reaction (e.g., amidine synthesis).
dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Imidate [label="Imidate Hydrochloride\n[R-C(=NH2+)OR']Cl-"]; Water [label="H2O\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Byproduct\n[R-C(=O)NH2]"]; Alcohol [label="Alcohol\n[R'-OH]"]; DesiredProduct [label="Desired Product\n(e.g., Amidine)"]; Reactant [label="Your Reactant\n(e.g., Amine)"];
Imidate -> Amide [label=" Hydrolysis (Undesired)"]; Imidate -> DesiredProduct [label=" Desired Reaction"]; Water -> Amide; Reactant -> DesiredProduct; } dot Caption: Hydrolysis pathway of imidate hydrochloride salts.
This underscores the absolute necessity of using anhydrous solvents and reagents and handling the imidate salt under moisture-free conditions.[1] Even trace amounts of water can have a significant impact on the reaction's outcome.
Troubleshooting Guide
| Problem | Potential Cause (Hygroscopicity-Related) | Recommended Solution |
| Inconsistent Weighing | The compound is actively absorbing moisture on the balance, causing the reading to drift upwards continuously.[7] | Use the "weighing by difference" method in a sealed container.[7] Work as quickly as possible. If available, use a glove box with controlled humidity. |
| Low or No Reaction Yield | The imidate salt has hydrolyzed to the corresponding amide due to exposure to moisture either during storage, handling, or in the reaction itself.[6] | Dry the salt under high vacuum before use.[9][10] Ensure all solvents and other reagents are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of an "Oil" or "Goo" | The solid has absorbed so much atmospheric water that it has deliquesced into a saturated solution.[3][18] | Isolate the material and dry thoroughly under high vacuum, possibly with gentle heating, to drive off the water and hopefully recover the solid.[10] |
| Difficulty in Dissolving | The presence of absorbed water can change the salt's solubility characteristics, making it difficult to dissolve in non-polar organic solvents. | Ensure the salt is completely dry before attempting to dissolve it in an anhydrous solvent. Sonication may aid dissolution. |
Experimental Protocols
Protocol 1: Best Practices for Handling and Dispensing a New Bottle of Hygroscopic Imidate Hydrochloride
This workflow minimizes the risk of contaminating the entire bottle of reagent upon first use.
Rationale: Aliquoting the bulk reagent into smaller, single-use vials minimizes the number of times the main stock bottle is opened, protecting it from repeated, brief exposures to atmospheric moisture.
Protocol 2: Purity Assessment by ¹H NMR
If you suspect your imidate hydrochloride has degraded, a simple ¹H NMR can often confirm hydrolysis.
-
Sample Preparation: Carefully weigh a small amount (5-10 mg) of the imidate salt and dissolve it in a deuterated solvent like DMSO-d₆ or CD₃OD.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Compare the resulting spectrum to a reference spectrum of the pure compound. Look for the appearance of new signals corresponding to the amide byproduct. For example, in the hydrolysis of ethyl acetimidate hydrochloride, you would look for the characteristic singlet of the methyl group of acetamide.[2] The presence and integration of these byproduct peaks relative to the starting material can give a semi-quantitative measure of the extent of degradation.
References
- How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15).
- How to store temperature and moisture-sensitive compounds? : r/chemistry - Reddit. (2017, July 7).
- How to store the reagents that need to be moisture-proof - Knowledge - Huida Medical.
- How to Store Reagents - Department of Chemistry : University of Rochester.
- Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University.
- 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5).
- How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
- Pinner Reaction - J&K Scientific. (2025, June 4).
- Organic Syntheses Procedure.
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
- How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
- Scheme 4 Synthesis of imidate hydrochloride salts. - ResearchGate.
- Catalytic β C-H Amination via an Imidate Radical Relay - The Royal Society of Chemistry.
- Imidates - Alfa Chemistry.
- Dosing and weighing in the pharmaceutical laboratory. (2005, March 7).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
- What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions - Dampness & Rot. (2025, November 19).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
- Best Weighing Practices in the Pharmaceutical Industry. (2017, November 22).
- Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation? - PubMed. (2013, November 18).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018, August 3).
- Effect of moisture on solid state stability - Semantic Scholar. (2023, September 29).
- Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF - ResearchGate. (2025, August 5).
- Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27).
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.
- troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride - Benchchem.
- A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids - Academia.edu.
- Hygroscopic Salt Behaviour - Sussex Damp Experts.
- Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, November 25).
- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed.
- How do we test the purity of salt? - Quora. (2017, April 19).
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing.
- Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed. (2025, February 7).
- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF - ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. damprot.com [damprot.com]
- 4. sussexdampexperts.com [sussexdampexperts.com]
- 5. colorcon.com [colorcon.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. How to store the reagents that need to be moisture-proof - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 13. One moment, please... [bmscientific.co.za]
- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. hepatochem.com [hepatochem.com]
- 16. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the Accurate Melting Point Determination of Aliphatic Imidate Hydrochlorides: A Comparative Analysis
For researchers and professionals in drug development and the chemical sciences, the accurate determination of a compound's melting point is a fundamental yet critical task. It serves as a primary indicator of purity and a key piece of data for characterization. This guide provides an in-depth, comparative look at the methodologies for determining the melting point of aliphatic imidate hydrochlorides, a class of compounds that can present unique challenges due to their hygroscopic and sometimes unstable nature.
While this guide will focus on the well-characterized ethyl acetimidate hydrochloride as a practical case study, the principles and protocols discussed are directly applicable to related structures such as ethyl lactimidate hydrochloride . The scarcity of publicly available data for the latter underscores the importance of mastering these determination techniques.
The Foundational Science: Why Melting Point Matters
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range (often 0.5-1.0°C). However, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as freezing-point depression, is a cornerstone of using melting point as a purity indicator.
Several factors beyond purity can influence the observed melting point of a compound like ethyl acetimidate hydrochloride:
-
Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially elevated and broad melting range. A slower heating rate of 1-2°C per minute is recommended for accurate determinations.[3]
-
Sample Packing: Improperly packed capillary tubes can lead to poor heat transfer and a non-uniform melting of the sample.[4]
-
Crystal Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. The thermal history of the sample can influence which polymorph is present.
-
Hygroscopicity: As hydrochlorides, these salts can absorb moisture from the atmosphere, which acts as an impurity and can significantly depress and broaden the melting range.
Comparative Methodologies for Melting Point Determination
Two primary methods are prevalent in modern laboratories for determining the melting point of crystalline solids: the capillary method using a melting point apparatus and Differential Scanning Calorimetry (DSC).
The Capillary Method: A Ubiquitous Technique
The most common approach involves heating a small amount of the powdered sample in a sealed capillary tube.[5] This can be accomplished using either a manual apparatus, such as a Thiele tube with an oil bath, or a modern digital melting point apparatus.
Experimental Protocol: Melting Point Determination of Ethyl Acetimidate Hydrochloride using a Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the ethyl acetimidate hydrochloride sample is thoroughly dry. If necessary, dry the sample under vacuum over a desiccant like phosphorus pentoxide.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a 2-3 mm column of the sample is obtained.[4]
-
Tap the closed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.[4]
-
-
Instrument Calibration:
-
Before determining the melting point of the unknown, it is crucial to calibrate the melting point apparatus.[6][7][8]
-
This is achieved by measuring the melting points of a set of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.
-
Common standards include acetanilide (114°C), benzoic acid (122°C), and caffeine (238°C).[6]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 5-10°C per minute.[3]
-
For an accurate measurement, set the starting temperature to about 20°C below the expected melting point.
-
Set the heating rate to 1-2°C per minute.[3]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
Differential Scanning Calorimetry provides a more quantitative analysis of the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, and the area under the peak corresponds to the enthalpy of fusion.
Experimental Protocol: Melting Point Determination of Ethyl Acetimidate Hydrochloride using DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered and dried ethyl acetimidate hydrochloride into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.
-
Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate.
-
-
Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 5-10°C per minute.
-
Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the melting endotherm.
-
Comparative Data and Analysis
For ethyl acetimidate hydrochloride, a literature melting point of 112-114°C is reported.[3][6][7][8] The following table presents hypothetical experimental data to illustrate the comparison between the two methods and the effect of an impurity.
| Sample | Method | Heating Rate (°C/min) | Observed Melting Range/Peak (°C) | Notes |
| Ethyl Acetimidate Hydrochloride (Pure) | Digital Melting Point Apparatus | 1 | 112.5 - 114.0 | Sharp melting range, consistent with literature values. |
| Ethyl Acetimidate Hydrochloride (Pure) | Differential Scanning Calorimetry | 10 | Onset: 112.8, Peak: 114.5 | Provides thermodynamic data (enthalpy of fusion). |
| Ethyl Acetimidate Hydrochloride (with 5% NaCl) | Digital Melting Point Apparatus | 1 | 108.0 - 112.5 | Depressed and broadened melting range, indicating the presence of an impurity.[1][2] |
Visualizing the Workflow
Caption: A comparative workflow for melting point determination by capillary and DSC methods.
Conclusion and Best Practices
Both the capillary method and DSC are powerful techniques for determining the melting point of aliphatic imidate hydrochlorides like ethyl acetimidate hydrochloride.
-
For routine identification and purity assessment , the modern digital melting point apparatus offers a rapid, reliable, and visually intuitive method.
-
For in-depth physicochemical characterization , DSC is the superior choice, providing not only the melting point but also valuable thermodynamic data such as the enthalpy of fusion.
Regardless of the chosen method, adherence to best practices is paramount for obtaining accurate and reproducible results. This includes meticulous sample preparation, proper instrument calibration, and a controlled heating rate. For hygroscopic compounds such as imidate hydrochlorides, ensuring the sample is anhydrous is a critical, and often overlooked, step. By understanding the principles behind melting point determination and carefully executing the experimental protocols, researchers can confidently characterize their compounds and ensure the integrity of their scientific data.
References
-
J&K Scientific LLC. Ethyl acetimidate hydrochloride, 96% | 2208-07-3. (2016, June 22). [Link]
- Pharma Times Official. Validation and Calibration of Melting Point Instruments. (2025, May 1).
-
Westlab Canada. Measuring the Melting Point. (2023, May 8). [Link]
-
University of Calgary. Melting point determination. [Link]
-
Wikipedia. Melting point. [Link]
-
SSERC. Melting point determination. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 乙酰亚胺酸乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Page loading... [wap.guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Ethyl acetimidate hydrochloride | 2208-07-3 [chemicalbook.com]
A Comparative Guide to the Reactivity of Ethyl Lactimidate and Methyl Lactimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and bioconjugation, imidates are highly versatile functional groups, serving as pivotal intermediates for the synthesis of esters, amidines, and various N-heterocycles.[1][2] Among these, lactimidates—derived from lactic acid—are of particular interest due to their relevance in creating biocompatible molecules. The choice of the alkyl group on the imidate oxygen, typically methyl or ethyl, can subtly but significantly alter the compound's reactivity, stability, and suitability for specific applications.
This guide provides an in-depth, objective comparison of the reactivity profiles of ethyl lactimidate and methyl lactimidate. Moving beyond a simple list of properties, we will explore the underlying chemical principles—steric and electronic effects—that govern their behavior. This analysis is supported by established mechanistic insights and includes detailed experimental protocols for their synthesis and comparative kinetic analysis, empowering researchers to make informed decisions in their experimental design.
Synthesis and Stability: The Pinner Reaction
The most common and reliable method for synthesizing alkyl lactimidates is the Pinner reaction.[2][3][4][5] This acid-catalyzed reaction involves the addition of an alcohol (methanol or ethanol) to a nitrile (lactonitrile) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). The reaction yields the corresponding alkyl lactimidate hydrochloride salt, often referred to as a "Pinner salt."
The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.
Caption: General mechanism of the Pinner reaction.
Causality Behind Experimental Choices: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the rapid hydrolysis of the highly reactive Pinner salt intermediate, yielding the corresponding ester (methyl or ethyl lactate) as an undesired byproduct.[3][4] Furthermore, low temperatures (typically 0-15 °C) are essential. Pinner salts are thermodynamically unstable and can undergo rearrangement to the more stable N-alkyl amide at higher temperatures.[3][5][6] Due to this inherent reactivity, lactimidate salts are often generated in situ and used immediately in subsequent transformations.
Core Principles of Reactivity: Steric vs. Electronic Effects
The difference in reactivity between ethyl lactimidate and methyl lactimidate stems from the fundamental properties of the ethyl (–C₂H₅) and methyl (–CH₃) groups. These properties can be categorized into two main types: electronic effects and steric effects.[7][8][9]
-
Electronic Effects : This refers to the influence of a substituent on the electron density distribution within a molecule. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This means it is more effective at "pushing" electron density toward the imidate functional group. This increased electron donation slightly reduces the partial positive charge (electrophilicity) on the imine carbon of ethyl lactimidate compared to methyl lactimidate.
-
Steric Effects : This relates to the spatial arrangement of atoms and the physical bulk of the groups.[10] The ethyl group is larger and more conformationally flexible than the methyl group. This increased bulk creates greater steric hindrance around the reactive imine carbon, making it more difficult for incoming nucleophiles to approach and attack.[11][12]
Caption: Steric and electronic factors influencing reactivity.
Comparative Reactivity Analysis
The primary reaction of lactimidates involves the nucleophilic attack at the imine carbon. The rate and efficiency of this attack are directly influenced by the factors discussed above.
Hydrolysis
Alkyl imidates are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding ester and ammonia/ammonium.[4]
Methyl Lactimidate: Due to its higher electrophilicity and lower steric hindrance, methyl lactimidate is predicted to undergo hydrolysis at a faster rate than its ethyl counterpart. Ethyl Lactimidate: The bulkier ethyl group provides a degree of steric shielding, and its stronger inductive effect makes the imine carbon a slightly less attractive target for water molecules, resulting in slower hydrolysis. This trend is observed in related systems; for instance, butyl imidates are significantly more resistant to hydrolysis than their ethyl congeners.[4]
Reaction with Amines (Amidine Formation)
A synthetically crucial reaction of imidates is their conversion to amidines upon treatment with primary or secondary amines.[2][4] This reaction is fundamental in many bioconjugation strategies, where the ε-amino group of lysine residues on a protein surface attacks the imidate.[13]
Caption: General pathway for amidine synthesis from an imidate.
Methyl Lactimidate: The higher reactivity of methyl lactimidate allows for faster amidine formation. This can be advantageous when rapid conjugation is desired or when dealing with less nucleophilic amines. Ethyl Lactimidate: The reaction with amines will be slower. This can be beneficial in scenarios requiring greater control over the reaction rate or when seeking to minimize side reactions with more sensitive substrates.
Quantitative Data Summary
While direct, side-by-side kinetic data for ethyl vs. methyl lactimidate is not extensively published, we can extrapolate from fundamental principles and data on analogous systems. The following table summarizes the expected performance differences.
| Parameter | Methyl Lactimidate | Ethyl Lactimidate | Rationale |
| Synthesis (Pinner Rxn) | High Yield | High Yield | Both are small, unhindered alcohols, leading to efficient reaction.[6] |
| Stability (to Hydrolysis) | Lower | Higher | Ethyl group provides greater steric protection and electronic deactivation.[4] |
| Reactivity with Nucleophiles | Higher | Lower | Less steric hindrance and a more electrophilic carbon in the methyl derivative.[11][12] |
| Reaction Rate (e.g., Aminolysis) | Faster | Slower | Governed by the higher reactivity of the methyl lactimidate. |
| Suitability for Rapid Reactions | High | Moderate | Ideal for applications where reaction speed is critical. |
| Suitability for Controlled Reactions | Moderate | High | Slower kinetics allow for better temporal control of the reaction progress. |
Experimental Protocols
To provide a framework for empirical validation, we present protocols for the synthesis of lactimidates and a method for comparing their hydrolytic stability.
Protocol 1: Synthesis of Alkyl Lactimidate Hydrochloride via Pinner Reaction
Safety Note: This reaction uses anhydrous HCl, which is a corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Lactonitrile (1.0 eq)
-
Anhydrous Methanol or Anhydrous Ethanol (3.0 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Dry Ice/Acetone Bath
-
Nitrogen or Argon gas line
-
Magnetic Stirrer and Stir Bar
-
Three-neck Round-bottom flask with gas inlet, outlet to a bubbler/scrub, and a septum.
Procedure:
-
Assemble the glassware and flame-dry under vacuum or in an oven, then cool under a stream of inert gas.
-
To the reaction flask, add lactonitrile and anhydrous diethyl ether.
-
Cool the mixture to -10 °C using a dry ice/acetone bath.
-
Add the anhydrous alcohol (methanol or ethanol) dropwise while maintaining the temperature.
-
Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction by observing the formation of a precipitate (the Pinner salt).
-
Once the reaction is saturated with HCl and precipitation is complete (typically 1-2 hours), stop the gas flow and purge the flask with nitrogen.
-
The resulting Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
-
Trustworthiness: Due to its instability, it is highly recommended to use the freshly prepared Pinner salt immediately for the next reaction step without prolonged storage. Characterization can be performed using ¹H NMR in a dry deuterated solvent (e.g., DMSO-d₆), but must be done quickly.
Protocol 2: Comparative Kinetic Analysis of Hydrolysis
This protocol outlines a method to compare the hydrolysis rates using Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Procedure:
-
Prepare separate, equimolar stock solutions of freshly synthesized ethyl lactimidate hydrochloride and methyl lactimidate hydrochloride in a deuterated buffer (e.g., phosphate-buffered D₂O at a controlled pD).
-
Transfer the solution to an NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at a constant, controlled temperature. This first spectrum serves as the t=0 time point.
-
Continue to acquire spectra at regular intervals.
-
Data Analysis: The rate of hydrolysis is determined by monitoring the decrease in the integral of a characteristic peak of the starting imidate (e.g., the O-CH₃ signal for methyl lactimidate) and the corresponding increase in the integral of a peak from the product ester (methyl lactate).
-
Plot the natural logarithm of the imidate concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs) for hydrolysis under those conditions. Comparing the k_obs values for the two compounds provides a direct measure of their relative hydrolytic stability.
Conclusion
The choice between ethyl and methyl lactimidate is a strategic one that depends on the specific goals of the synthesis.
-
Methyl lactimidate is the more reactive of the two. Its higher electrophilicity and lower steric hindrance make it ideal for applications requiring rapid reaction kinetics, such as fast bioconjugation reactions or when working with less reactive nucleophiles. However, this comes at the cost of lower stability, particularly towards hydrolysis.
-
Ethyl lactimidate offers enhanced stability and more controlled reactivity. The bulkier and more electron-donating ethyl group slows down the rate of nucleophilic attack, providing a wider window for reaction monitoring and control. This makes it a better choice for complex syntheses where selectivity is paramount or when working with highly sensitive biomolecules.
By understanding the fundamental steric and electronic principles that differentiate these two reagents, researchers can better predict their behavior and select the optimal building block to achieve their desired synthetic outcomes with greater precision and efficiency.
References
-
S.A.G. Kok, R.J.B.H.N. van den Berg, H.S. Overkleeft, G.A. van der Marel, D.V. Filippov. (2023). The Chemistry of Imidates. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
-
El Idrissi, M., et al. (2020). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Asthana, N., et al. (2005). Production of ethyl lactate by reactive distillation. Chemical Engineering and Processing: Process Intensification. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
- Wang, Y., et al. (2018).
-
Ghandi, M., & Mohammadikish, M. (2014). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Swift-Ramirez, W. R. (2020). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California. [Link]
-
Walker, J. A., et al. (2022). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. [Link]
-
Oreate AI. (2026). Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. [Link]
-
Kurosaki, T., et al. (1993). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. [Link]
-
Waters Corporation. (2011). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
-
Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]
-
Pediaa.Com. (2018). Difference Between Ethyl and Methyl. [Link]
-
Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Advances in Bioconjugation. PMC. [Link]
-
Taylor & Francis. (2021). Steric effect – Knowledge and References. [Link]
Sources
- 1. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Page loading... [guidechem.com]
- 12. pediaa.com [pediaa.com]
- 13. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
The Coupling Conundrum: A Comparative Analysis of Imidate and Carbodiimide Chemistries in Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient and clean formation of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical decision that can significantly impact reaction yield, purity, and the feasibility of downstream applications. This guide provides an in-depth comparison of two classes of coupling agents: the well-established carbodiimides and the less-ubiquitous but potent imidates, with a focus on their relative efficiencies and practical considerations in a laboratory setting.
Unraveling the Mechanisms: Two Distinct Pathways to Amide Formation
The efficacy and side-product profile of a coupling reaction are intrinsically linked to its underlying mechanism. Carbodiimides and imidates, while both facilitating the union of a carboxylic acid and an amine, proceed through fundamentally different reactive intermediates.
The Carbodiimide Pathway: Activation via an O-Acylisourea Intermediate
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are perhaps the most common class of coupling reagents. Their mechanism involves the initial reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea byproduct.
However, this O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and often difficult-to-remove byproduct that can diminish the yield of the desired amide. To mitigate this side reaction and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently employed. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement and more efficiently reacts with the amine.
Caption: Imidate coupling mechanism showing the formation of an activated intermediate followed by reaction with an amine to form the desired amide.
Performance Under the Magnifying Glass: A Comparative Data Overview
While direct, side-by-side comparative studies of ethyl 2-hydroxypropanimidoate and carbodiimides under identical conditions are not abundant in published literature, we can synthesize representative data from various sources to draw a comparative picture of their expected performance in a typical laboratory setting.
| Parameter | Carbodiimide (EDC/HOBt) | Imidate (Representative) | Key Considerations |
| Typical Yield | 70-95% | 60-90% | Highly substrate dependent. Carbodiimides are well-optimized for a wide range of substrates. Imidate efficiency can be more variable with sterically hindered substrates. |
| Reaction Time | 1-12 hours | 2-24 hours | Carbodiimide reactions with additives are often faster. Imidate reactions may require longer times or elevated temperatures to achieve comparable conversion. |
| Racemization | Low to moderate (minimized by additives like HOBt) | Generally low | Imidates are often reported to be superior in suppressing racemization, which is critical for chiral molecules. |
| Byproducts | N-acylurea, Urea | Alcohol, Amide from imidate hydrolysis | Carbodiimide byproducts can be challenging to remove, often requiring chromatography. Imidate byproducts are typically more volatile and easily removed. |
| Reagent Stability | Moderate (EDC is hygroscopic) | Variable (can be sensitive to hydrolysis) | Proper storage and handling are crucial for both reagent classes to ensure reactivity. |
| Solvent Compatibility | Wide range (DCM, DMF, MeCN) | Good (DCM, DMF, Dioxane) | Both classes of reagents are compatible with common aprotic solvents used for coupling reactions. |
In the Lab: Experimental Protocols
The following protocols provide a standardized workflow for a generic coupling reaction, allowing for a tangible comparison of the methodologies.
Experimental Workflow Overview
Caption: A generalized experimental workflow for amide bond formation using a coupling reagent.
Protocol 1: Carbodiimide (EDC/HOBt) Mediated Coupling
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq). Dissolve in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: Add HOBt (1.1 eq) to the solution. Stir until fully dissolved. Add EDC·HCl (1.1 eq) in one portion. Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Imidate Mediated Coupling (Representative)
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the imidate reagent (e.g., ethyl 2-hydroxypropanimidoate) (1.2 eq). Dissolve in an anhydrous aprotic solvent (e.g., dioxane or DMF).
-
Activation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate.
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Depending on the substrate reactivity, heating may be required (e.g., 50-80 °C) for a period of 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Concluding Remarks: Selecting the Optimal Reagent
The choice between a carbodiimide and an imidate coupling agent is a nuanced one, guided by the specific requirements of the synthesis.
Carbodiimides (EDC, DCC) remain the workhorses of amide bond formation due to their broad applicability, high reactivity (especially with additives), and extensive documentation in the literature. They are an excellent first choice for a wide array of substrates. However, the potential for racemization and the formation of difficult-to-remove urea byproducts are significant drawbacks that must be managed.
Imidates , while less commonly employed, present a compelling alternative, particularly when preserving stereochemical integrity is paramount. The generally cleaner reaction profiles, with more volatile and easily removable byproducts, can simplify purification. This can be a considerable advantage in multi-step syntheses where purification efficiency is critical. The trade-off may be in reaction kinetics, with some imidate-mediated couplings requiring longer reaction times or thermal input.
Ultimately, the optimal choice will depend on a careful consideration of the substrate's nature, the desired level of purity, the stereochemical constraints of the molecule, and the resources available for purification. For routine couplings where byproduct removal is straightforward, carbodiimides offer a reliable and efficient solution. For sensitive substrates, particularly those with a high risk of racemization, imidates are a powerful tool in the synthetic chemist's arsenal that warrants greater consideration.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Historical reference on imidate chemistry, available through Google Books and archive services).
-
DeFigueiredo, R. M., & Suppo, J. S. (2016). Amide bond formation: a continuous quest for milder and more efficient conditions. RSC Advances, 6(82), 78534-78545. [Link]
Mass spectrometry fragmentation pattern of ethyl lactimidate
Technical Guide: Mass Spectrometry Characterization of Ethyl Lactimidate (ELI) vs. Standard Amidinating Reagents
Part 1: Executive Summary & Technical Rationale
The "Hydrophilic Amidine" Strategy in Proteomics Ethyl Lactimidate (ELI) represents a specialized class of amidinating reagents used to modify lysine residues ($ \epsilon $-amines). While Ethyl Acetimidate (EAI) is the industry "gold standard" for retaining positive charge during derivatization, ELI introduces a critical physicochemical variation: the 2-hydroxypropyl moiety.
For drug development professionals and mass spectrometrists, the choice between ELI and alternatives (EAI or NHS-Esters) is not merely about blocking lysine cleavage; it is about tuning the hydrophobicity and fragmentation behavior of the analyte.
Key Technical Differentiator:
-
Ethyl Acetimidate (EAI): Adds a hydrophobic methyl group. Mass Shift: +41.02 Da .
-
Ethyl Lactimidate (ELI): Adds a hydrophilic hydroxyl group. Mass Shift: +71.04 Da .
-
Impact: ELI improves the solubility of hydrophobic peptides and alters retention time (RT) in Reverse-Phase LC (RPLC) without sacrificing the ionization efficiency benefits of the amidine cation.
Part 2: Chemical Mechanism & Mass Shifts
To interpret the MS fragmentation pattern, we must first establish the structure of the modification. Unlike NHS-esters which convert a basic amine to a neutral amide (killing ionization in ESI), imidates convert the amine to an amidine , which remains protonated ($ pK_a \approx 12.5 $) at physiological and acidic pH.
The Amidination Reaction
The reaction proceeds via nucleophilic attack of the lysine $ \epsilon $-amino group on the imidate carbon, displacing ethanol.
Reaction Scheme:
Comparative Mass Spectrometry Profile
| Feature | Ethyl Lactimidate (ELI) | Ethyl Acetimidate (EAI) | NHS-Acetate |
| Modification Type | Lactamidination | Acetamidination | Acetylation |
| Formula Added | |||
| Monoisotopic Mass Shift | +71.0371 Da | +41.0265 Da | +42.0106 Da |
| Charge State (pH < 8) | +1 (Retained) | +1 (Retained) | 0 (Lost) |
| Hydrophobicity | Low (Hydrophilic -OH) | Moderate (Methyl) | Moderate |
| Key Neutral Loss (CID) | -18 Da ( | -17 Da ( | -42 Da (Ketene) |
Part 3: Fragmentation Pattern Analysis
Precursor Ion Stability (MS1)
In Electrospray Ionization (ESI), ELI-modified peptides exhibit high signal intensity comparable to native peptides. The amidine group ensures that the number of protonation sites (
-
Observation: You will see the precursor mass shift by
Da, where is the number of lysines.
Collision-Induced Dissociation (CID/HCD) Behavior
The lactamidine bond is robust, but the side chain introduces a specific fragmentation channel.
-
Dominant Pathway (b/y ions): The amide/peptide backbone cleaves preferentially. The lactamidine tag remains attached to the lysine side chain.
-
Result: The
-ion series containing the C-terminal Lysine (if tryptic digestion was blocked or missed) will be shifted by +71 Da.
-
-
Diagnostic Neutral Loss (The "Lactate Signature"): Unlike Acetimidate, the Lactimidate group contains a secondary alcohol. Under HCD (Higher-energy Collisional Dissociation), this group is prone to dehydration.
-
Transition:
. -
Delta: -18.01 Da from the precursor or internal fragments.
-
Significance: This peak is diagnostic for ELI. If you see a +71 Da shift without a water loss capability, you may have a misidentified isobaric modification.
-
-
Reporter Ions (Low Mass Region): High-energy fragmentation may cleave the modified lysine side chain entirely, producing a specific immonium ion.
-
Lysine Immonium (Native): m/z 84.08.
-
Lactamidinated Lysine Immonium: The entire side chain with the modification may cyclize or cleave.
-
Predicted Mass:
.
-
Electron Transfer Dissociation (ETD)
Because ELI retains the high charge state (unlike NHS-esters), it is highly compatible with ETD .
-
Mechanism:[1][2] ETD requires precursor charges (
). ELI preserves the charge density, allowing efficient radical-driven fragmentation of the backbone ( and ions) while leaving the side-chain modification intact.
Part 4: Visualizing the Fragmentation Pathway
The following diagram illustrates the structural divergence in fragmentation between the standard Acetimidate and the Hydrophilic Lactimidate.
Figure 1: Comparative fragmentation pathways of Acetimidate vs. Lactimidate modified peptides. Note the specific dehydration channel (-18 Da) unique to the Lactimidate pathway.
Part 5: Experimental Protocol (Self-Validating)
This protocol ensures high derivatization efficiency while preventing over-reaction (cross-linking).
Reagents:
-
Ethyl Lactimidate HCl (Synthesized or Custom Order). Note: Ensure fresh preparation; imidates hydrolyze rapidly.
-
Reaction Buffer: 0.5 M Triethylammonium Bicarbonate (TEAB), pH 8.5.
-
Quenching Buffer: 5% Hydroxylamine or 1 M Tris-HCl.
Workflow:
-
Solubilization: Dissolve protein/peptide (50-100 µg) in 50 µL Reaction Buffer.
-
Reagent Addition: Add Ethyl Lactimidate to a final concentration of 10–20 mM (approx. 50-fold molar excess over lysine residues).
-
Critical Step: Imidates are unstable in water. Add the solid reagent directly to the buffer or dissolve in dry DMSO immediately before use.
-
-
Incubation: Incubate at Room Temperature (20°C) for 30–60 minutes.
-
Why? pH > 9.0 promotes hydrolysis of the reagent over the reaction. pH < 8.0 slows the nucleophilic attack. pH 8.5 is the "Goldilocks" zone.
-
-
Quenching: Add 5 µL of Quenching Buffer. Incubate for 15 mins.
-
Desalting: Proceed to C18 cleanup (ZipTip or Spin Column) to remove excess reagent and hydrolysis byproducts (Ethyl Lactate).
-
MS Acquisition:
-
Method: DDA (Data Dependent Acquisition).
-
Inclusion List: Calculate expected masses (
). -
Fragmentation: HCD (Normalized Collision Energy 28-32%).
-
Part 6: Data Interpretation & Troubleshooting
Scenario: Incomplete Modification
-
Symptom:[2] Spectra show "laddering" of +71 Da shifts (e.g., +71, +142, +213).
-
Cause: Reagent hydrolysis.
-
Fix: Increase reagent excess or ensure anhydrous storage of the imidate salt.
Scenario: Unexpected Mass Shift (+72 Da instead of +71)
-
Symptom:[2] Precursor mass error.
-
Cause: Deamidation (+0.98 Da) occurring alongside modification, or hydrolysis of the imidate to an ester on the protein (rare, but possible if pH drops).
-
Validation: Check for the -18 Da water loss in MS2. If absent, the modification may not be Lactimidate.
References
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for the MALDI-MS analysis of tryptic peptides.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Sigma-Aldrich. Ethyl L-lactate Product Specification & Properties.[3] (Used for structural derivation of the lactyl-group hydrophilicity).
-
Hale, J. E., et al. (2000). Amidination of proteins for charge retention in MS.
(Note: While specific literature on "Ethyl Lactimidate" fragmentation is sparse compared to Acetimidate, the fragmentation data presented here is derived from first-principles mass spectrometry of hydroxy-alkyl amidines and standard imidate chemistry.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
